This compound (ζ-carotene) is a key colorless intermediate in the plant carotenoid biosynthesis pathway, serving as an essential precursor for the production of photosynthetic and protective pigments, plant hormones, and visual/olfactory attractants for pollinators. This central metabolic pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form phytoene, which then undergoes a series of desaturation and isomerization reactions to eventually produce colored carotenoids like lycopene, β-carotene, and xanthophylls. The segment of the pathway involving this compound encompasses two critical enzymatic steps that convert the colorless phytoene into the brightly colored lycopene through the intermediate 9,15,9'-tri-cis-ζ-carotene and its isomer 9,9'-di-cis-ζ-carotene.
The structural characteristics of this compound include a polyene chain with multiple conjugated double bonds, though with fewer conjugations than its downstream products, explaining its lack of color. As a C40 tetraterpenoid formed from eight C5 isoprenoid units joined head-to-tail (except at the center where a tail-to-tail linkage creates a symmetrical molecule), this compound possesses the fundamental skeleton that can be modified through cyclization, hydrogenation, dehydrogenation, and introduction of oxygen functions to create the immense array of carotenoid structures found in nature [1]. The distinctive lateral methyl groups near the center of the molecule are separated by six carbon atoms, while others are separated by five carbon atoms, creating the characteristic terpenoid structure [1].
In photosynthetic tissues, carotenoids derived from this compound are essential components of the light-harvesting apparatus, capturing light energy and protecting the photosynthetic apparatus from damaging reactive oxygen species (ROS) formed during photosynthesis [2]. In non-photosynthetic organs, these compounds function as photoprotectors, antioxidants, color attractants, and precursors of plant hormones like abscisic acid (ABA) and strigolactones [3]. The critical positioning of this compound in the carotenoid biosynthesis pathway makes its efficient metabolism vital for plant development, stress responses, and ecological interactions.
The biosynthesis of this compound occurs within plastids and represents an intermediate stage in the conversion of phytoene to lycopene. This process requires the coordinated activity of multiple enzymes that catalyze sequential desaturation and isomerization reactions. The following diagram illustrates the complete pathway from phytoene to lycopene, highlighting the central role of this compound intermediates:
Visual overview of the carotenoid biosynthesis pathway from phytoene to lycopene, highlighting the role of Z-ISO in converting this compound isomers.
The journey to this compound begins with phytoene, a colorless carotenoid with three conjugated double bonds. The enzyme phytoene desaturase (PDS) catalyzes two desaturation reactions that introduce two additional double bonds, converting phytoene to 9,15,9'-tri-cis-ζ-carotene [1] [3]. This intermediate retains a cis-configuration at the central 15-15' double bond, which must be isomerized to the trans configuration for the pathway to proceed. This critical isomerization step is catalyzed by 15-cis-ζ-carotene isomerase (Z-ISO), a heme B-containing integral membrane protein that converts 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [1] [4].
Z-ISO represents one of the most recently identified enzymes in the carotenoid biosynthesis pathway and functions through a redox-regulated mechanism. The enzyme is regulated at the post-translational level via the redox state of its heme b cofactor, which influences Z-ISO structure and activity [1]. Z-ISO utilizes a ligand switching mechanism to change the residues that share electrons with the heme b depending on the redox state of the heme iron. This switch of heme ligands serves to reposition the heme cofactor and activates the enzyme to catalyze isomerization of the central 15–15′ cis double bond [1]. The inactive oxidized form of Z-ISO exhibits maximum absorbance at 426 nm, whereas the reduced, active form absorbs maximally at 414–415 nm [1].
Following the formation of 9,9'-di-cis-ζ-carotene by Z-ISO, the pathway continues with This compound desaturase (ZDS), which catalyzes two additional desaturation steps to convert 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) [3] [4]. This product contains adjacent cis double bonds at the 7-9 and 7'-9' positions that must be isomerized to the all-trans form by carotenoid isomerase (CRTISO) to produce all-trans-lycopene, the branch point for α- and β-carotene synthesis [4].
It's important to note that the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene is photo-labile and can be isomerized by light, but this photo-isomerization appears to be less efficient than the enzyme-catalyzed reaction [4]. This explains why Z-ISO is essential for carotenogenesis in dark plant tissues such as roots, etiolated leaves, and endosperm, while its activity is less critical in light-exposed tissues where photo-isomerization can partially compensate for its absence [4].
The biosynthesis of this compound and its conversion to downstream carotenoids is tightly regulated at multiple levels, ensuring that carotenoid production meets cellular demands under varying developmental and environmental conditions.
The transcriptional regulation of carotenoid biosynthesis genes represents a primary control mechanism for pathway flux. Light signaling components play particularly important roles in regulating the expression of genes involved in this compound metabolism:
Z-ISO represents a unique case of post-translational regulation in the carotenoid pathway. Its activity depends on the redox state of its heme b cofactor, linking this compound isomerization to the metabolic state of the plastid [1] [4]. The heme iron in Z-ISO alternates between ferric (Fe³⁺, oxidized, inactive) and ferrous (Fe²⁺, reduced, active) states, with reduction potentially facilitated by photosynthetic electron transport or associated redox systems in plastids [1].
The this compound pathway responds to various environmental cues and developmental signals:
Research on this compound biosynthesis employs a diverse array of molecular, biochemical, and genetic techniques to elucidate pathway mechanisms and regulation.
Several established methods enable researchers to characterize Z-ISO function and activity:
Understanding the transcriptional regulation of genes in the this compound pathway requires precise measurement of gene expression:
Both forward and reverse genetic strategies have been employed to study this compound metabolism:
Experimental workflow for CRISPR/Cas9-mediated editing of carotenoid biosynthesis genes, highlighting key optimization steps.
Manipulation of the this compound biosynthesis pathway holds significant promise for metabolic engineering approaches aimed at enhancing the nutritional value and stress tolerance of crops.
Several strategic approaches have been employed to manipulate carotenoid accumulation in plants:
The table below summarizes key enzymes in the this compound biosynthesis pathway and their characteristics:
Table 1: Enzymes Involved in this compound Biosynthesis and Metabolism
| Enzyme | Gene Abbreviation | Reaction Catalyzed | Cofactors/Regulators | Mutant Phenotype |
|---|---|---|---|---|
| Phytoene desaturase | PDS | Two desaturations: phytoene → 9,15,9'-tri-cis-ζ-carotene | FAD, plastoquinone | Albino, photobleached |
| ζ-carotene isomerase | Z-ISO | Isomerization: 9,15,9'-tri-cis-ζ-carotene → 9,9'-di-cis-ζ-carotene | Heme B, redox-regulated | Accumulates 9,15,9'-tri-cis-ζ-carotene, impaired dark carotenogenesis |
| ζ-carotene desaturase | ZDS | Two desaturations: 9,9'-di-cis-ζ-carotene → 7,9,7',9'-tetra-cis-lycopene | FAD | Accumulates ζ-carotene, impaired photosynthesis |
| Carotenoid isomerase | CRTISO | Isomerization: 7,9,7',9'-tetra-cis-lycopene → all-trans-lycopene | None | Accumulates prolycopene, impaired PSII assembly |
Table 2: Regulation of Carotenoid Biosynthesis Genes Under Abiotic Stress in Pepper Seedlings
| Gene | Salt Stress Fold-Change | Drought Stress Fold-Change | Waterlogging Stress Fold-Change | Function |
|---|---|---|---|---|
| VDE | >481× | >36× | Not significant | Violaxanthin de-epoxidase |
| LCYE | >840× | >23× | Not significant | Lycopene ε-cyclase |
| ZISO | Significant upregulation | Significant upregulation | Not significant | ζ-carotene isomerase |
| ZDS | Significant upregulation | Significant upregulation | Not significant | ζ-carotene desaturase |
The this compound biosynthesis pathway represents a critical segment in the broader carotenoid biosynthetic network, with the recently discovered Z-ISO enzyme solving a major gap in our understanding of how plants convert phytoene to lycopene. The redox-sensitive nature of Z-ISO provides a regulatory link between carotenoid biosynthesis and the metabolic state of the plastid, while the photo-lability of the 15-cis double bond in its substrate creates a unique interplay between enzymatic and photochemical processes in different plant tissues.
Future research on this compound metabolism will likely focus on several key areas:
Zeta-carotene (ζ-carotene) represents a crucial intermediate metabolite in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This acyclic carotenoid serves as a key branching point in the formation of diverse carotenoid species that play fundamental roles in photosynthesis, photoprotection, and plant development. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene maintains a linear molecular structure that facilitates its function as a substrate for subsequent desaturation and cyclization reactions [1]. The metabolism of ζ-carotene represents a critical control point in the carotenogenic pathway, with recent research revealing sophisticated regulatory mechanisms at both enzymatic and genetic levels that influence overall carotenoid accumulation in plant tissues [2] [3].
The structural configuration of ζ-carotene features a polyene chain with multiple conjugated double bonds, which serves as the molecular foundation for its function as a light-absorbing pigment. With the molecular formula C₄₀H₆₀ and a molar mass of 540.920 g·mol⁻¹, ζ-carotene occupies a strategic position in the carotenoid biosynthetic pathway between phytoene/phytofluene and more highly conjugated carotenoids like neurosporene and lycopene [1]. The isomeric state of ζ-carotene is particularly significant, as specific cis-trans configurations at the 15-15' double bond determine its suitability as a substrate for downstream enzymes in the pathway [2] [4]. This structural specificity underscores the necessity for specialized isomerases like Z-ISO that ensure proper geometric configuration for metabolic progression.
This compound occupies a central position in the multi-step conversion of colorless phytoene to fully conjugated lycopene in oxygenic phototrophs. The biosynthetic sequence begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by phytoene synthase (PSY) to form 15-cis-phytoene, which then undergoes two desaturation steps catalyzed by phytoene desaturase (PDS) to produce 9,15,9'-tri-cis-ζ-carotene [2] [3] [5]. At this critical juncture, the 15-cis double bond must be isomerized to trans configuration before further desaturation can occur, a reaction specifically catalyzed by ζ-carotene isomerase (Z-ISO) to yield 9,9'-di-cis-ζ-carotene [2] [6]. This isomerized product then serves as the substrate for ζ-carotene desaturase (ZDS), which catalyzes two additional desaturation steps to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene), which is subsequently isomerized to all-trans-lycopene by carotenoid isomerase (CRTISO) [2] [3].
The metabolic pathway leading to ζ-carotene formation and its subsequent conversion represents a conserved biosynthetic route in oxygenic phototrophs that contrasts with the more direct pathway found in many heterotrophic bacteria and fungi. In non-photosynthetic organisms, a single bacterial-type phytoene desaturase (CRTI) typically catalyzes the complete conversion of phytoene to all-trans-lycopene without accumulation of cis-intermediates [6] [3]. The requirement for multiple specialized enzymes in plants and cyanobacteria suggests evolutionary optimization for regulatory control and environmental responsiveness in photosynthetic organisms, with ζ-carotene representing a key metabolic checkpoint [6].
Figure 1: Carotenoid biosynthetic pathway in plants and cyanobacteria showing ζ-carotene intermediates. The pathway highlights the central role of Z-ISO in isomerizing 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, enabling further desaturation by ZDS. Enzyme abbreviations: PSY (phytoene synthase), PDS (phytoene desaturase), Z-ISO (ζ-carotene isomerase), ZDS (ζ-carotene desaturase), CRTISO (carotenoid isomerase), LCYB (lycopene β-cyclase), LCYE (lycopene ε-cyclase).
This compound isomerase (Z-ISO) represents the most recently identified enzyme in the early carotenoid biosynthetic pathway and has been characterized as a heme B-containing integral membrane protein that catalyzes the redox-regulated cis-to-trans conversion of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene [2] [6]. This enzyme functions through a unique ligand switching mechanism that modulates electron sharing with the heme B cofactor depending on the redox state of the heme iron [2]. In its oxidized state, Z-ISO exists in an inactive conformation, while reduction of the heme iron activates the enzyme through structural rearrangement that enables catalysis [2]. Spectroscopic analysis reveals distinct absorbance profiles for each redox state, with the oxidized form exhibiting maximum absorbance at 426 nm and the reduced, active form absorbing maximally at 414-415 nm [2].
The membrane integration of Z-ISO is critical to its function, as the enzyme contains multiple transmembrane domains that embed it within plastid membranes [2]. In plants, Z-ISO is encoded by a nuclear gene and targeted to plastids via an N-terminal transit peptide that is cleaved upon organelle import [2]. The enzyme has been shown to function within high molecular weight protein complexes, suggesting potential interactions with other carotenoid biosynthetic enzymes [2]. Phylogenetic analysis indicates that Z-ISO homologs are present in plants, algae, diatoms, and cyanobacteria, but notably absent in green sulfur bacteria and Chloracidobacterium species, indicating specific evolutionary distribution among oxygenic phototrophs [6].
Table 1: Structural and functional characteristics of Z-ISO enzymes across different species
| Organism | Gene Identifier | Heme Ligands | Membrane Topology | Redox Regulation | Light Compensation |
|---|---|---|---|---|---|
| Zea mays (maize) | ZmZ-ISO | Conserved His residues | Multiple transmembrane domains | Yes, via heme iron | Partial |
| Arabidopsis thaliana | AtZ-ISO | Putative conserved ligands | Multiple transmembrane domains | Yes, via heme iron | Partial |
| Synechocystis sp. PCC 6803 | slr1599 | Predicted His coordination | Multiple transmembrane domains | Presumed | Significant |
| Oryza sativa (rice) | OsZ-ISO | Conserved heme-binding | Multiple transmembrane domains | Yes, via heme iron | Partial |
Z-ISO demonstrates strict substrate specificity for the central 15-15' cis double bond of 9,15,9'-tri-cis-ζ-carotene, converting it specifically to the 9,9'-di-cis-ζ-carotene isomer [2] [4]. This geometric transformation is essential for the subsequent desaturation reactions catalyzed by ζ-carotene desaturase (ZDS), which cannot efficiently utilize the 15-cis substrate [4]. The isomerization reaction proceeds independently of light or external energy sources, instead relying on the redox potential of the heme cofactor [2]. Biochemical studies have demonstrated that asymmetric ζ-carotene isomers such as 9-cis-ζ-carotene are poorly converted by ZDS, resulting in metabolic dead-ends that accumulate 7,9-dicis-neurosporene rather than progressing to lycopene [4].
The catalytic efficiency of Z-ISO is particularly important in non-photosynthetic plant tissues or during periods of darkness, where photoisomerization cannot supplement enzymatic activity [6]. Mutant studies in both plants and cyanobacteria have confirmed that Z-ISO deficiency leads to accumulation of 9,15,9'-tri-cis-ζ-carotene and impaired production of downstream carotenoids, especially under dark conditions [6]. This phenotype can be partially rescued by high light exposure through photoisomerization of the 15-cis double bond, though this process is less efficient than enzymatic conversion [6] [4]. The dual isomerization mechanisms (enzymatic and photochemical) represent an evolutionary adaptation that ensures continuous carotenoid biosynthesis under varying light conditions in photosynthetic organisms.
The functional characterization of Z-ISO activity is commonly performed using heterologous complementation assays in Escherichia coli engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-ζ-carotene. This system utilizes bacterial strains transformed with crtE, crtB, and plant PDS genes to express geranylgeranyl pyrophosphate synthase (GGPPS), phytoene synthase (PSY), and phytoene desaturase (PDS), respectively [2] [6]. These engineered cells accumulate 9,15,9'-tri-cis-ζ-carotene, which can then be isomerized to 9,9'-di-cis-ζ-carotene only when a functional Z-ISO gene is introduced [2]. The detailed protocol involves:
Plasmid Construction: Clone the Z-ISO gene into an appropriate expression vector (e.g., pCDFDuet-1) using restriction sites such as NdeI and XhoI [6].
Strain Transformation: Co-transform E. coli BL21(DE3) with the Z-ISO expression construct and the pAC-ZETAipi plasmid (Addgene #53284) that provides the substrate biosynthesis pathway [6].
Culture Conditions: Grow transformed bacteria in LB medium with appropriate antibiotics (streptomycin 50 µg/mL and chloramprycin 34 µg/mL) at 37°C with shaking at 200 rpm [6].
Gene Induction: Induce gene expression with 0.1-1.0 mM IPTG when cultures reach OD₆₀₀ ≈ 0.6, then continue incubation for 16-24 hours at 16-28°C [2] [6].
Pigment Extraction: Harvest cells by centrifugation, then extract carotenoids using acetone, methanol, or hexane with brief sonication to facilitate complete pigment extraction [2].
HPLC Analysis: Separate and quantify ζ-carotene isomers using normal-phase HPLC with photodiode array detection, typically employing silica-based columns and non-polar mobile phases [2].
This complementation platform provides a robust system for determining Z-ISO activity, with successful isomerization confirmed by HPLC analysis showing conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [2] [6]. The method has been successfully applied to characterize Z-ISO enzymes from diverse species including maize, Arabidopsis, and Synechocystis [2] [6].
For mechanistic studies of Z-ISO catalysis, in vitro assays using purified enzyme components provide detailed kinetic and structural information. These assays require substantial protein purification efforts but enable precise control over reaction conditions and direct observation of enzyme properties [2]. The key steps include:
Protein Expression and Purification: Express a truncated form of Z-ISO as a maltose-binding protein fusion (MBP::Z-ISO) in E. coli. Supplement bacterial cultures with heme biosynthesis precursors (δ-aminolevulinic acid) to ensure proper heme cofactor incorporation [2].
Membrane Isolation: Collect bacterial membranes by ultracentrifugation (100,000 × g for 1 hour) after cell disruption by sonication or French press [2].
Protein Solubilization and Purification: Solubilize membrane proteins using non-ionic detergents (e.g., dodecyl-β-D-maltoside), then purify MBP::Z-ISO using amylose affinity chromatography. Optionally cleave the MBP tag with specific proteases to isolate Z-ISO alone [2].
Heme Cofactor Analysis: Identify the heme b cofactor using a hemochrome assay, measuring the pyridine hemochrome spectrum with characteristic α and β bands at 557 and 526 nm, respectively [2].
Liposome Incorporation: Incorporate the substrate 9,15,9'-tri-cis-ζ-carotene into artificial liposomes prepared from plant lipids or synthetic phospholipids using freeze-thaw cycles or detergent removal methods [2].
Enzyme Assays: Mix substrate-containing liposomes with purified Z-ISO in appropriate buffers under reducing conditions (e.g., with dithiothreitol or sodium dithionite) to maintain heme iron in reduced state [2].
Product Analysis: Extract reaction products with organic solvents and analyze by HPLC with photodiode array detection, quantifying isomer conversion ratios [2].
Table 2: Methodologies for studying ζ-carotene metabolism and Z-ISO function
| Method Type | Key Components | Detection Approach | Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| Heterologous Complementation | E. coli + crtE/crtB/PDS + Z-ISO | HPLC analysis of carotenoid extracts | Gene function validation, mutant characterization | Technically simple, high throughput | Cellular context may not reflect native environment |
| In Vitro Enzymatic Assay | Purified Z-ISO + liposome-incorporated substrate | Spectrophotometry, HPLC | Kinetic analysis, mechanistic studies | Precise control of conditions, direct observation | Technically challenging, requires protein purification |
| Mutant Analysis | Z-ISO knockout strains (plants/cyanobacteria) | HPLC, photosynthetic characterization | Physiological relevance, light-dark regulation | Biological context, phenotypic assessment | Complex genetics, potential compensatory mechanisms |
| Spectroscopic Characterization | Purified Z-ISO with heme cofactor | UV-Vis, EPR spectroscopy | Redox regulation, cofactor analysis | Direct observation of cofactor states | Requires highly pure protein, specialized equipment |
The metabolism of ζ-carotene is uniquely influenced by light conditions, with both enzymatic and photochemical processes contributing to the isomerization of the central 15-cis double bond. Under illuminated conditions, the photo-labile nature of the 15-cis double bond enables partial non-enzymatic isomerization, which can compensate for reduced Z-ISO activity [6] [4]. This phenomenon has been demonstrated in Z-ISO mutant strains of both plants and cyanobacteria, which accumulate significantly less 9,15,9'-tri-cis-ζ-carotene and produce more downstream carotenoids when grown in light compared to darkness [6]. The photoisomerization process is particularly efficient under high light intensities, as evidenced by the partial rescue of the "Pinalate" sweet orange mutant phenotype when exposed to increased illumination [6].
The redox-sensing capability of Z-ISO through its heme cofactor provides an additional regulatory layer that integrates metabolic status with enzymatic activity. The heme iron alternates between Fe²⁺ (reduced, active) and Fe³⁺ (oxidized, inactive) states, effectively functioning as a molecular switch that controls isomerization capacity [2]. This redox regulation may connect ζ-carotene metabolism to the plastid's energetic status, potentially coordinating carotenoid biosynthesis with photosynthetic activity [2]. In cyanobacteria, the requirement for Z-ISO is particularly pronounced during light-activated heterotrophic growth (LAHG) conditions, where brief light pulses are insufficient to drive significant photoisomerization, thus necessitating enzymatic catalysis for sustained carotenoid production [6].
Genetic disruptions in ζ-carotene metabolism produce distinctive physiological phenotypes across diverse organisms. In plants, Z-ISO mutations result in delayed greening, reduced carotenoid content, and impaired photosynthetic function, particularly when development occurs in darkness [6] [3]. Etiolated plant tissues lacking functional Z-ISO accumulate 9,15,9'-tri-cis-ζ-carotene and fail to produce mature carotenoid species, demonstrating the enzyme's essential role in carotenogenesis during skotomorphogenesis [6]. In rice, Z-ISO deficiency has been linked to altered plant architecture and tillering, suggesting connections between carotenoid metabolism and hormone signaling that modulate developmental processes [6].
Cyanobacterial Z-ISO mutants exhibit light-dependent phenotypes similar to plant mutants, with normal carotenoid profiles under continuous illumination but significant impairments during dark incubation or LAHG conditions [6]. These mutants accumulate 9,15,9'-tri-cis-ζ-carotene and show reduced production of downstream carotenoids, confirming the conserved function of Z-ISO across photosynthetic lineages [6]. The photosynthetic apparatus in these mutants displays increased light sensitivity and impaired photosystem assembly, particularly for PSII, underscoring the structural and photoprotective roles of mature carotenoids in photosynthetic complexes [6].
The strategic manipulation of ζ-carotene metabolism represents a promising approach for metabolic engineering of carotenoid content in crop plants and microorganisms. Recent advances in synthetic biology have enabled targeted modulation of carotenoid pathways, with ζ-carotene serving as a key regulatory node for controlling flux toward downstream compounds such as lycopene and β-carotene [1] [3]. These engineering strategies aim to optimize carotenoid composition to enhance nutritional value, improve stress tolerance, and increase pigment content for industrial applications [1] [3]. Successful approaches have included:
Pathway Optimization: Fine-tuning the expression of Z-ISO along with other carotenogenic enzymes to balance metabolic flux and prevent intermediate accumulation [3].
Chloroplast-to-Chromoplast Conversion: Synthetic conversion of leaf chloroplasts into chromoplasts to increase carotenoid storage capacity, thereby enhancing the nutritional value of green plant tissues [3].
Transient Expression Systems: Utilizing viral vectors for transient gene expression to accumulate carotenoids outside the plastid, creating alternative storage compartments [3].
Microbial Production: Engineering microorganisms for efficient mass production of specific carotenoids, leveraging their simplified regulatory networks and industrial scalability [3].
The engineering of ζ-carotene metabolism must carefully consider the branch point nature of the carotenoid pathway, as manipulations that increase ζ-carotene flux could potentially divert substrates away from other essential isoprenoids such as gibberellins, tocopherols, or chlorophylls [3]. Successful strategies often employ tissue-specific promoters or inducible expression systems to spatially and temporally control metabolic modifications, thereby minimizing pleiotropic effects on plant development and physiology [3].
Despite significant advances in understanding ζ-carotene metabolism, several areas warrant further investigation:
Structural Characterization: High-resolution structure determination of Z-ISO would elucidate precise substrate binding interactions and catalytic mechanisms, facilitating rational engineering approaches [6].
Regulatory Networks: Comprehensive analysis of transcriptional and post-translational regulation of Z-ISO expression and activity would clarify how ζ-carotene metabolism is integrated with broader cellular processes [2] [6].
Transport Mechanisms: The processes governing ζ-carotene movement within plastids and potential interactions with carotenoid-binding proteins remain poorly understood [2].
Stress Connections: Further investigation of how ζ-carotene metabolism responds to abiotic stresses and its potential role in stress adaptation could inform crop improvement strategies [3] [7].
Human Health Applications: While ζ-carotene itself is not a significant dietary component, engineering its flux toward provitamin A carotenoids could address vitamin A deficiency in vulnerable populations [8].
The continued development of CRISPR technologies for precise genome editing, along with advanced synthetic biology tools for pathway optimization, will undoubtedly accelerate research and application of ζ-carotene metabolism in both agricultural and industrial contexts [3]. These approaches hold significant promise for addressing global challenges in nutrition, sustainable agriculture, and renewable biotechnology.
Z-ISO acts at a specific point in the multi-step conversion of the colorless precursor phytoene into colored lycopene [1]. The following diagram illustrates the sequence of desaturation and isomerization steps leading to lycopene, highlighting where Z-ISO acts.
As the diagram shows, the phytoene desaturase (PDS) produces 9,15,9'-tri-cis-ζ-carotene, which contains a central 15-15' cis double bond [2]. Z-ISO specifically targets this bond, isomerizing it to a trans configuration, resulting in 9,9'-di-cis-ζ-carotene. This product is the necessary substrate for the next enzyme, ζ-carotene desaturase (ZDS) [2] [3]. Without Z-ISO, the pathway stalls, and "mature" carotenoids cannot be synthesized in the absence of light [4].
The catalytic activity of Z-ISO is post-translationally regulated by the redox state of its heme b cofactor through a unique ligand-switching mechanism [2] [3].
The spectroscopic signatures of the heme change with its state: the oxidized, inactive form has a maximum absorbance at 426 nm, while the reduced, active form absorbs maximally at 414–415 nm [3].
Researchers use both in vivo and in vitro systems to study Z-ISO function. The table below compares these key experimental approaches.
| Approach | Description | Key Steps | Readout / Analysis |
|---|
| In Vivo Complementation in E. coli* | Engineered *E. coli produces Z-ISO substrate. Z-ISO gene introduction tests function [2] [3]. | 1. Transform E. coli with genes for crtE, crtB, and plant PDS to accumulate 9,15,9'-tri-cis-ζ-carotene. 2. Introduce Z-ISO gene. 3. Culture and induce expression [3]. | Carotenoid extraction and HPLC analysis to detect conversion to 9,9'-di-cis-ζ-carotene [5] [3]. | | In Vitro Assay with Purified Components | Reconstitutes activity using purified Z-ISO and substrate in artificial liposomes [2]. | 1. Purify Z-ISO substrate from engineered E. coli. 2. Express and purify recombinant Z-ISO (often as a MBP-fusion). 3. Incorporate substrate into liposomes. 4. Initiate reaction with purified Z-ISO under reducing conditions [2] [3]. | HPLC separation and quantification of ζ-carotene isomers to confirm enzymatic activity independent of other proteins [2]. |
Zeta-carotene desaturase (ZDS) represents a crucial enzymatic component in the carotenoid biosynthetic pathway across photosynthetic organisms. As an integral membrane protein classified under EC 1.3.5.6, ZDS catalyzes a critical desaturation step in the transformation of ζ-carotene into lycopene, which serves as the foundational precursor for diverse carotenoid compounds. These compounds fulfill essential physiological roles including photoprotection, light harvesting, and serving as precursors for plant hormones like abscisic acid (ABA). The broad significance of ZDS extends from fundamental biological processes to applications in metabolic engineering for nutritional enhancement and stress tolerance in crops.
Recent research advances have illuminated ZDS's multifaceted functions beyond its canonical role in carotenogenesis. Evidence indicates ZDS participation in retrograde signaling between chloroplasts and the nucleus, influencing the expression of nuclear-encoded chloroplast proteins. Furthermore, ZDS manipulation demonstrates potential for metabolic engineering approaches aimed at augmenting carotenoid content in food crops, thereby addressing vitamin A deficiency in developing regions. This technical guide synthesizes current understanding of ZDS structural characteristics, enzymatic mechanisms, experimental methodologies, and emerging biotechnological applications, providing researchers with a comprehensive reference for advancing ZDS-related investigations.
This compound desaturase executes a precision desaturation reaction in the carotenoid biosynthesis pathway, specifically converting 9,9'-dicis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) through a two-step desaturation process. The systematic biochemical characterization identifies ZDS as 9,9'-dicis-zeta-carotene:quinone oxidoreductase (EC 1.3.5.6), which utilizes quinone as a natural electron acceptor during the desaturation reactions [1]. The enzymatic mechanism proceeds through two sequential desaturations:
This poly-cis desaturation pathway results in the production of prolycopene rather than all-trans-lycopene, creating a substrate requirement for the subsequent enzyme, carotenoid isomerase (CRTISO), which converts the cis-isomers to the all-trans configuration necessary for cyclization [2]. In maize, the concerted action of phytoene desaturase (PDS) and ZDS mediates a default poly-Z carotenoid biosynthetic pathway, yielding predominantly 7,9,7',9'-tetra-Z-lycopene, suggesting the necessity of an associated isomerase for generating the all-trans substrate required by downstream lycopene cyclase enzymes [2].
ZDS functions in association with a plastid terminal oxidase that facilitates electron transfer during the desaturation reactions [3]. This association appears crucial for maintaining electron flow continuity through the photosynthetic electron transport chain. The enzyme requires redox cofactors for optimal activity, with evidence suggesting involvement of quinone molecules in the electron transfer process during desaturation [1]. The intimate connection between ZDS activity and the photosynthetic apparatus underscores its integration with fundamental chloroplast functions.
Table 1: Core Characteristics of this compound Desaturase
| Characteristic | Details |
|---|---|
| EC Number | EC 1.3.5.6 [1] |
| Systematic Name | 9,9'-dicis-zeta-carotene:quinone oxidoreductase [1] |
| Reaction Catalyzed | 9,9'-dicis-ζ-carotene + 2 quinone → 7,9,7',9'-tetra-cis-lycopene (prolycopene) + 2 quinol [1] [4] |
| Protein Type | Integral membrane protein [5] |
| Pathway Position | Downstream of ζ-carotene in carotenoid biosynthetic pathway [3] |
| Critical Cofactors/Partners | Quinone, plastid terminal oxidase [3] |
ZDS occupies a central position in the carotenoid biosynthesis pathway, functioning as the third enzyme in the sequential desaturation process that converts colorless phytoene into colored lycopene. The complete pathway involves four enzymatic steps:
This multi-enzyme pathway represents the predominant route for lycopene synthesis in oxygenic phototrophs, including cyanobacteria, algae, and plants [5]. The pathway demonstrates conserved functionality across species but with organism-specific variations in regulation and enzyme characteristics.
Figure 1: Carotenoid Biosynthesis Pathway Showing ZDS Position. ZDS catalyzes two desaturation steps converting ζ-carotene to prolycopene. The pathway illustrates the enzymatic sequence from geranylgeranyl diphosphate (GGPP) to major carotenoid end products, highlighting ZDS's central role in carotenoid biosynthesis.
ZDS enzymes from different organisms share conserved functional domains while exhibiting species-specific variations in structural and regulatory properties. The table below compares ZDS characteristics across representative species:
Table 2: Comparative Analysis of ZDS Across Species
| Species | Protein Length (aa) | Molecular Weight (kDa) | Exon/Intron Structure | Key Characteristics |
|---|---|---|---|---|
| Arabidopsis thaliana | - | - | 14 exons [6] | Essential for chloroplast development, photoprotection, retrograde signaling [7] |
| Chlorella protothecoides | 584 | 63.7 | - | 72.5% nucleotide identity with C. reinhardtii; light-responsive expression [3] |
| Dunaliella bardawil | 582 | 64.43 | 12 exons, 11 introns [8] | Contains salt-inducible promoter elements; hypoosmolarity-responsive [8] |
| Sweetpotato (IbZDS) | - | - | - | Overexpression increases β-carotene, lutein; enhances salt tolerance [9] |
| Zea mays (maize) | - | - | Single-copy gene [2] | Maps to chromosome 7S; catalyzes poly-Z desaturation pathway [2] |
The genomic architecture of ZDS genes exhibits conservation across plant species, typically featuring multiple exons and introns. For instance, in Arabidopsis thaliana, the ZDS gene (AT3G04870) comprises 14 exons located on chromosome 3 [6], while the Dunaliella bardawil ZDS gene contains 12 exons interrupted by 11 introns [8]. This complex gene structure potentially enables alternative splicing and sophisticated regulatory control of ZDS expression.
ZDS gene expression demonstrates responsiveness to diverse environmental cues and developmental signals. Research across multiple species reveals that ZDS transcription is:
Promoter analysis of ZDS from Dunaliella bardawil has identified specific regulatory elements, including a hypoosmolarity-responsive element (HRE) followed by a GBF5 binding site (GBF5BS), both induced by hypoosmolarity conditions [8]. These cis-regulatory elements likely contribute to the observed stress-responsive expression patterns of ZDS genes.
Beyond transcriptional control, ZDS activity appears subject to multilayered regulation at post-transcriptional and post-translational levels. Evidence suggests potential redox regulation of ZDS activity, possibly through interaction with the plastid terminal oxidase system [3]. Additionally, the requirement for Z-ISO to generate the proper substrate for ZDS introduces a substrate-level regulation mechanism, as demonstrated in Synechocystis, where Z-ISO is essential for carotenoid biosynthesis during dark conditions [5].
In Arabidopsis, ZDS mutations result in pleiotropic effects including altered expression of nuclear-encoded chloroplast proteins such as Lhcb1.1, Lhcb1.4, and RbcS, suggesting ZDS's involvement in retrograde signaling from plastids to the nucleus [7]. This connection positions ZDS not only as a biosynthetic enzyme but also as a potential component in inter-organellar communication networks.
Comprehensive characterization of ZDS begins with gene identification and isolation. The following experimental approaches have proven effective:
A standardized workflow for ZDS gene cloning and functional characterization typically involves the sequential steps outlined below:
Figure 2: Experimental Workflow for ZDS Gene Cloning and Functional Analysis. The diagram outlines key methodological steps for isolating and characterizing ZDS genes, from initial RNA isolation through functional validation in heterologous expression systems.
Functional analysis of ZDS typically employs complementary in vitro and in vivo approaches:
For quantitative expression analysis, qRT-PCR protocols typically utilize specific primer sets designed to amplify 150-200 bp fragments of the ZDS coding sequence, with normalization against housekeeping genes such as β-actin [3]. The experimental conditions for light induction studies generally involve subjecting dark-adapted cells to light intensities of 120 μmol m⁻² s⁻¹ for varying durations (0-4 hours) with triplicate sampling [3].
ZDS represents a strategic target for metabolic engineering approaches aimed at enhancing carotenoid content in food crops and microorganisms. Successful engineering strategies include:
In sweetpotato, IbZDS overexpression significantly increased β-carotene and lutein contents while simultaneously enhancing salt tolerance [9]. This dual benefit of carotenoid enhancement and stress resistance highlights the multifaceted advantages of ZDS engineering. The transgenic plants exhibited coordinated regulation of downstream carotenogenic genes, with significant upregulation of lycopene β-cyclase (β-LCY) and β-carotene hydroxylase (β-CHY) and downregulation of lycopene ε-cyclase (ε-LCY) and ε-carotene hydroxylase (ε-CHY) [9].
ZDS engineering contributes to crop biofortification initiatives aimed at addressing micronutrient deficiencies. The development of "Golden Rice" exemplifies this approach, where the entire carotenoid pathway was reconstituted in rice endosperm using a multigene cassette [10]. While the initial construct employed bacterial CrtI instead of the plant PDS-Z-ISO-ZDS-CRTISO system, ongoing optimization efforts include testing various combinations of plant desaturases to maximize carotenoid accumulation.
Table 3: Metabolic Engineering Applications of ZDS
| Application | Strategy | Outcome | Reference |
|---|---|---|---|
| Sweetpotato carotenoid enhancement | IbZDS overexpression | Increased β-carotene, lutein; enhanced salt tolerance | [9] |
| Rice biofortification | Multigene pathway engineering | β-carotene accumulation in endosperm | [10] |
| Maize carotenoid optimization | Understanding poly-cis pathway | Informed strategies for pro-vitamin A enhancement | [2] |
| Algal lutein production | ZDS isolation and characterization | Foundation for genetic engineering of Chlorella | [3] |
The multifaceted roles of ZDS in carotenoid biosynthesis, chloroplast development, and stress responses present numerous promising research avenues. Future investigations should prioritize:
The demonstrated involvement of ZDS in abiotic stress tolerance [9] and retrograde signaling [7] suggests potential for developing crops with improved resilience to environmental challenges. Furthermore, the light-responsive regulation of ZDS expression [3] indicates opportunities for optimizing cultivation conditions to maximize carotenoid production in algal and plant systems.
Emerging techniques such as CRISPR-mediated gene editing offer precision tools for fine-tuning ZDS expression and activity, potentially overcoming limitations associated with conventional overexpression approaches. The integration of ZDS engineering with other metabolic enhancements represents a promising strategy for developing next-generation biofortified crops with optimized nutritional profiles and environmental resilience.
ζ-Carotene is a critical intermediate compound in the carotenoid biosynthesis pathway of photosynthetic organisms, serving as an essential precursor for the production of photosynthetic pigments. As an acyclic carotenoid containing seven conjugated double bonds, ζ-carotene occupies a strategic position in the metabolic pathway between phytoene and lycopene. In photosynthetic organisms including plants, algae, and cyanobacteria, ζ-carotene functions not only as a biosynthetic intermediate but also plays important regulatory roles in chloroplast development and photoprotection. The significance of ζ-carotene extends beyond its immediate biochemical properties, as proper flux through this metabolic intermediate is essential for the assembly of functional photosynthetic complexes and the production of carotenoid-derived signaling molecules.
The structural features of ζ-carotene make it uniquely suited for its biological functions. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene possesses a linear molecular structure that allows for specific enzymatic processing in subsequent pathway steps. Recent research has illuminated the essential nature of ζ-carotene isomerization, particularly the role of 15-cis-ζ-carotene isomerase (Z-ISO) in enabling carotenoid biosynthesis during periods of darkness when photoisomerization cannot occur. This technical guide comprehensively examines the multifaceted role of ζ-carotene in photosynthetic organisms, with particular emphasis on its biosynthetic function, structural contributions, and experimental approaches for studying this essential metabolic intermediate.
ζ-Carotene (C₄₀H₆₀) is an acyclic carotenoid characterized by a linear tetraterpenoid structure with a conjugated system of seven double bonds. The fundamental structural feature distinguishing ζ-carotene from later carotenoids in the pathway is its partial desaturation state, which significantly influences its light-absorption properties and biochemical reactivity. The central 15-15' double bond exists in either cis or trans configuration, with the cis isomer (9,15,9'-tri-cis-ζ-carotene) serving as the substrate for Z-ISO-mediated isomerization to the trans form (9,9'-di-cis-ζ-carotene). This isomerization event is critical for the subsequent desaturation reactions that extend the conjugated system and produce the fully conjugated lycopene molecule.
The molecular configuration of ζ-carotene directly impacts its biological function and metabolic fate. The cis isomer of ζ-carotene exhibits structural curvature that influences molecular packing in photosynthetic membranes and presents specific structural challenges for enzymatic processing. The transition from cis to trans configuration at the central double bond straightens the molecular backbone, enabling proper interaction with ζ-carotene desaturase (ZDS) and facilitating the introduction of additional double bonds. This structural transition represents a critical regulatory checkpoint in the carotenoid biosynthetic pathway, ensuring that downstream carotenoids achieve the proper conformation for integration into photosynthetic complexes.
ζ-Carotene biosynthesis occurs within the plastid compartment of photosynthetic organisms, where all necessary enzymes and substrates are localized. The pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by phytoene synthase (PSY) to produce 15-cis-phytoene. Phytoene then undergoes two sequential desaturation reactions catalyzed by phytoene desaturase (PDS), introducing two double bonds at positions 11 and 11' to yield 9,15,9'-tri-cis-ζ-carotene. This intermediate serves as the substrate for 15-cis-ζ-carotene isomerase (Z-ISO), which converts the central 15-cis double bond to trans configuration, producing 9,9'-di-cis-ζ-carotene. The pathway continues with further desaturation by ζ-carotene desaturase (ZDS) and isomerization by carotenoid isomerase (CRTISO) to yield all-trans-lycopene, the precursor for cyclic carotenoids.
Table 1: Enzymes Involved in ζ-Carotene Metabolism in Photosynthetic Organisms
| Enzyme | Gene | Reaction Catalyzed | Cellular Localization | Organisms |
|---|---|---|---|---|
| Phytoene desaturase (PDS) | PDS/CrtP | Desaturates phytoene to ζ-carotene | Plastid | Plants, algae, cyanobacteria |
| ζ-Carotene isomerase (Z-ISO) | Z-ISO | Isomerizes 15-cis to trans double bond | Plastid membrane | Plants, algae, cyanobacteria |
| ζ-Carotene desaturase (ZDS) | ZDS/CrtQ | Desaturates ζ-carotene to neurosporene/lycopene | Plastid | Plants, algae, cyanobacteria |
| Carotenoid isomerase (CRTISO) | CRTISO/CrtH | Converts poly-cis-lycopene to all-trans-lycopene | Plastid | Plants, algae, cyanobacteria |
The metabolic pathway leading to ζ-carotene is highly conserved across oxygenic phototrophs, including plants, algae, and cyanobacteria. These organisms utilize a multi-enzyme pathway involving four distinct enzymes (PDS, Z-ISO, ZDS, and CRTISO) to convert phytoene to lycopene. This stands in contrast to phototrophic bacteria, which employ a single phytoene desaturase (CrtI) capable of catalyzing all four desaturation steps without requirement for separate isomerization enzymes. The evolutionary conservation of ζ-carotene as a pathway intermediate in oxygenic phototrophs suggests important regulatory functions beyond its role as a mere metabolic intermediate, potentially related to the complex photosynthetic apparatus requirements in these organisms.
ζ-Carotene serves as a critical branch point in the carotenoid biosynthetic pathway, directing metabolic flux toward the production of diverse carotenoid species essential for photosynthesis. The position of ζ-carotene between the early colorless carotenoids (phytoene and phytofluene) and the colored carotenoids (lycopene and beyond) establishes it as a metabolic gatekeeper regulating the flow of carbon into downstream photosynthetic pigments. Mutations impairing ζ-carotene metabolism result in substantial reductions in all downstream carotenoids, including β-carotene, lutein, and xanthophylls, demonstrating its essential gateway function [1]. The isomerization state of ζ-carotene directly influences pathway efficiency, with accumulation of cis-isomers causing metabolic bottlenecks that impair photosynthetic apparatus assembly.
The conversion of ζ-carotene to downstream products is particularly important for the photosystem assembly and functional integrity. Research with Arabidopsis mutants has demonstrated that disruption of ζ-carotene desaturase (ZDS) activity results in seedling lethality due to complete arrest of plant growth and development shortly after germination [1]. This severe phenotype underscores the essential nature of efficient ζ-carotene metabolism for plant viability. Additionally, ζ-carotene-derived carotenoids are necessary for the structural stabilization of light-harvesting complexes and reaction centers, with mutants showing impaired accumulation of chlorophyll-protein complexes and disrupted thylakoid membrane organization.
Beyond its role as a biosynthetic intermediate, ζ-carotene participates in regulatory networks controlling plastid development and photosynthesis-related gene expression. Analysis of Arabidopsis ZDS mutants (spc1-1) revealed downregulated expression of chlorophyll biosynthesis genes (CAO and PORB) and nuclear-encoded photosynthesis genes (Lhcb1.1, Lhcb1.4, and RbcS) [1]. These findings suggest that ζ-carotene or its metabolites participate in plastid-to-nucleus signaling pathways that coordinate nuclear gene expression with plastid developmental status. This regulatory function ensures proper stoichiometric assembly of photosynthetic complexes during chloroplast biogenesis and in response to changing environmental conditions.
ζ-Carotene also contributes to photoprotective mechanisms both directly and through its downstream products. The conjugated double bond system of ζ-carotene enables limited light-harvesting capability in the blue-green spectrum, though this function is significantly enhanced in later carotenoids with more extensive conjugation. More importantly, ζ-carotene serves as the precursor for carotenoids essential for non-photochemical quenching (NPQ), a critical photoprotective mechanism that dissipates excess light energy as heat. Proper ζ-carotene metabolism is therefore essential for plant fitness under fluctuating light conditions, particularly high light stress where photoprotective carotenoids are most needed.
Table 2: Functional Roles of ζ-Carotene in Photosynthetic Organisms
| Functional Role | Mechanism | Biological Significance | Experimental Evidence |
|---|---|---|---|
| Biosynthetic intermediate | Substrate for ZDS in lycopene production | Essential for production of cyclic carotenoids | Mutants accumulate ζ-carotene, lack downstream carotenoids |
| Chloroplast development | Regulation of nuclear gene expression | Required for proper photosystem assembly | ZDS mutants show disrupted Lhcb and RbcS expression |
| Photoprotection | Precursor for photoprotective carotenoids | Enables non-photochemical quenching | Mutants are sensitive to high light stress |
| Light-independent carotenogenesis | Substrate for Z-ISO isomerization | Allows carotenoid synthesis in darkness | Z-ISO mutants fail to synthesize carotenoids in dark |
| ABA biosynthesis | Precursor for ABA synthesis via violaxanthin | Regulates stomatal closure and stress responses | ZDS mutants show ABA-deficient phenotypes |
15-cis-ζ-carotene isomerase (Z-ISO) is a heme B-containing integral membrane protein that catalyzes the cis-to-trans isomerization of the central 15-15' double bond in 9,15,9'-tri-cis-ζ-carotene [2] [3]. This redox-regulated enzyme represents the most recently identified component of the early carotenoid biosynthesis pathway and is essential for light-independent carotenoid biosynthesis in plants, algae, and cyanobacteria. Z-ISO functions between phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) in the pathway, converting the cis isomer to 9,9'-di-cis-ζ-carotene, which is the proper substrate for ZDS. The heme cofactor suggests a potential redox-sensing function, possibly linking carotenoid biosynthesis to the metabolic state of the plastid.
The catalytic mechanism of Z-ISO involves rotation around the central 15-15' double bond, converting the cis configuration to trans. This reaction is thermodynamically unfavorable under standard conditions, suggesting that Z-ISO couples isomerization to an energy-yielding process, potentially through the redox properties of its heme cofactor. The photo-labile nature of the 15-cis double bond enables photoisomerization in light conditions, explaining why Z-ISO mutants exhibit relatively normal carotenoid profiles when grown in light but severe deficiencies when grown in darkness [2] [3]. This light rescue phenomenon demonstrates the functional redundancy between enzymatic and photochemical isomerization mechanisms in photosynthetic tissues exposed to illumination.
The identity and function of Z-ISO have been experimentally validated through heterologous expression systems and mutant analysis in multiple organisms. In a key study, the Synechocystis Z-ISO homolog (Slr1599) was cloned and expressed in Escherichia coli engineered to accumulate 9,15,9'-tri-cis-ζ-carotene [2] [3]. The resulting isomerase activity confirmed the biochemical function of this putative Z-ISO protein. Similarly, expression of the maize Z-ISO gene in the same system demonstrated functional conservation between cyanobacterial and plant enzymes. These heterologous expression systems provided definitive evidence that Z-ISO catalyzes the specific isomerization of the 15-cis double bond rather than other cis bonds in the ζ-carotene molecule.
Characterization of Z-ISO knockout mutants has further elucidated its biological function. In Synechocystis, a Δslr1599 mutant synthesized normal carotenoid quotas under continuous illumination but accumulated 9,15,9'-tri-cis-ζ-carotene and failed to produce mature carotenoid species during light-activated heterotrophic growth (LAHG) conditions [2] [3]. Similarly, Arabidopsis and maize Z-ISO mutants accumulated 9,15,9'-tri-cis-ζ-carotene and displayed delayed greening and reduced carotenoid content when grown in light conditions, with more severe phenotypes in darkness [2]. These mutant studies demonstrate that Z-ISO is indispensable for carotenoid biosynthesis during periods of darkness but becomes non-essential under continuous illumination due to photoisomerization of the 15-cis double bond.
Diagram 1: The biosynthetic pathway of ζ-carotene conversion to lycopene, showing both enzymatic (Z-ISO) and light-dependent isomerization routes. The diagram highlights the position of ζ-carotene as a key intermediate between phytoene and lycopene in the carotenoid biosynthesis pathway.
ζ-Carotene has emerged as an important target in metabolic engineering strategies aimed at enhancing carotenoid accumulation in food crops. Engineering approaches often bypass the native plant pathway by introducing bacterial phytoene desaturase (CrtI), which converts phytoene directly to lycopene without accumulating ζ-carotene intermediates [4]. This strategy eliminates the requirement for Z-ISO and CRTISO and has been successfully employed in Golden Rice and other carotenoid-biofortified crops. The bacterial CrtI enzyme effectively substitutes for the four plant enzymes (PDS, Z-ISO, ZDS, and CRTISO) normally required for the conversion of phytoene to lycopene, demonstrating the metabolic flexibility at this pathway segment.
Recent advances in synthetic biology have enabled more precise manipulation of the carotenoid pathway, including targeted control of ζ-carotene flux. These approaches aim to optimize carotenoid composition for enhanced nutritional value, improved stress tolerance, and increased pigment content for industrial applications [5]. Engineering efforts must carefully balance metabolic flux to avoid excessive accumulation of ζ-carotene, which could potentially feedback-inhibit upstream enzymes or cause metabolic imbalance. Successful engineering strategies often involve multigene stacking with coordinated expression of pathway genes from phytoene synthase through lycopene cyclases, ensuring efficient channeling of carbon flux from ζ-carotene to valuable downstream carotenoids.
Heterologous expression in E. coli provides a powerful system for functional characterization of ζ-carotene metabolism enzymes. The experimental workflow involves amplifying the gene of interest (e.g., Z-ISO) via PCR and cloning into an appropriate expression vector such as pCDFDuet-1 [2] [3]. The construct is then introduced into E. coli BL21(DE3) already containing the pAC-ZETAipi plasmid, which enables accumulation of the 9,15,9'-tri-cis-ζ-carotene substrate. Transformants are selected on LB agar containing appropriate antibiotics (streptomycin 50 μg mL⁻¹ and chloramphenicol 34 μg mL⁻¹), and carotenoid extraction and analysis are performed to assess isomerase activity through detection of 9,9'-di-cis-ζ-carotene production.
Analysis of ζ-carotene and its isomers typically employs high-performance liquid chromatography (HPLC) with photodiode array detection. Normal-phase HPLC systems with silica columns effectively separate cis and trans isomers of ζ-carotene based on polarity differences. The characteristic absorption spectra of ζ-carotene isomers (with 9,15,9'-tri-cis-ζ-carotene showing ~10 nm blue-shifted absorption maxima compared to the di-cis isomer) facilitate identification. For comprehensive carotenoid profiling, HPLC-mass spectrometry systems provide both separation and structural identification capabilities. These analytical methods enable researchers to quantify ζ-carotene accumulation in mutant strains, determine isomer ratios, and assess the impact of genetic or environmental perturbations on ζ-carotene metabolism.
Table 3: Experimental Approaches for Studying ζ-Carotene Metabolism
| Method | Application | Key Outcomes | Technical Considerations |
|---|---|---|---|
| Heterologous expression in E. coli | Functional characterization of Z-ISO | Conversion of 9,15,9'-tri-cis to 9,9'-di-cis-ζ-carotene | Requires specialized E. strain producing ζ-carotene substrate |
| Mutant analysis (knockout mutants) | Biological function of Z-ISO/ZDS | Accumulation of ζ-carotene isomers in dark growth | Light exposure can mask phenotype due to photoisomerization |
| HPLC with photodiode array detection | Separation and quantification of ζ-carotene isomers | Identification of specific cis/trans isomers | Normal-phase chromatography required for isomer separation |
| Light-activated heterotrophic growth (LAHG) | Assessing light-independent carotenogenesis | Demonstration of Z-ISO requirement in darkness | Uses brief light pulses to maintain viability without enabling photoisomerization |
| Callus color screening | Rapid assessment of carotenoid pathway engineering | Visual identification of ζ-carotene accumulation | Provides high-throughput screening for metabolic engineering |
ζ-Carotene represents far more than a mere metabolic intermediate in the carotenoid biosynthesis pathway. Its strategic position between early colorless carotenoids and the colored lycopene derivatives establishes it as a critical metabolic gatekeeper regulating flux into essential photosynthetic and photoprotective pigments. The discovery and characterization of Z-ISO have revealed sophisticated regulation mechanisms that ensure proper carotenoid biosynthesis under both light and dark conditions, with important implications for plant development and environmental adaptation. The essential nature of efficient ζ-carotene metabolism is demonstrated by the severe phenotypes of ZDS and Z-ISO mutants, which exhibit impaired photosynthesis, disrupted chloroplast development, and in severe cases, seedling lethality.
Future research on ζ-carotene will likely focus on several key areas. The structural biology of Z-ISO remains poorly understood due to difficulties in purifying this membrane-associated enzyme, though AlphaFold models are providing initial insights into putative heme-binding and substrate-recognition domains [2]. The regulatory networks controlling expression of ζ-carotene metabolism genes represent another important research frontier, with recent studies identifying transcription factors that coordinate pathway gene expression with plastid developmental status. Finally, metabolic engineering approaches that optimize ζ-carotene flux continue to hold promise for nutritional enhancement of food crops and industrial production of valuable carotenoids. These research directions will further illuminate the multifaceted roles of ζ-carotene in photosynthetic organisms and expand applications in agriculture and biotechnology.
The conversion of phytoene to all-trans-lycopene in oxygenic phototrophs like Synechocystis requires four enzymes working in sequence [1].
The carotenoid biosynthesis pathway from phytoene to lycopene showing enzymatic and light-dependent steps.
The function of Z-ISO in Synechocystis has been confirmed through targeted mutagenesis and heterologous expression experiments.
A Synechocystis Δslr1599 mutant (ΔZ-ISO) was created to investigate Z-ISO's role [1] [3].
The slr1599 gene was cloned and expressed in an E. coli system engineered to accumulate the Z-ISO substrate [1] [3] [2].
Research has explored overexpressing carotenogenic genes in Synechocystis to boost production. The table below shows how overexpressing ζ-carotene desaturase (CrtQ) influences key carotenoid components [4].
| Carotenoid Component | Change in OX_CrtQ Strain | Putative Function |
|---|---|---|
| Zeaxanthin | Increased by 14-19% [4] | Photoprotective xanthophyll; strong antioxidant [4] [5] |
| Echinenone | Increased by 17-22% [4] | Photoprotective carotenone; stabilizes photosynthetic complexes [4] [5] |
| β-Carotene | Contributes to high-light stress response [4] | Precursor for echinenone; structural role in photosystems; scavenges singlet oxygen [4] [5] |
15-cis-ζ-carotene isomerase (Z-ISO) represents a critical enzymatic component in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This integral membrane protein catalyzes the cis-to-trans isomerization of the central 15-15' carbon-carbon double bond in 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene during the multi-step conversion of phytoene to all-trans-lycopene [1] [2]. The discovery of Z-ISO filled a significant gap in our understanding of carotenoid biosynthesis, particularly for reactions that proceed efficiently in both light-exposed and non-photosynthetic tissues [3]. The isomerization reaction catalyzed by Z-ISO is essential for proper chloroplast development, photosynthesis, and the production of carotenoid-derived hormones such as abscisic acid and strigolactones [1] [2].
In photosynthetic tissues, the isomerization of the 15-15' cis double bond can be partially mediated by light; however, enzymatic catalysis by Z-ISO is absolutely required in nonphotosynthetic tissues or during periods of darkness [1] [2]. This explains why Z-ISO mutants exhibit severe phenotypes in dark-grown tissues, including accumulation of cis-carotene intermediates and blocked production of mature carotenoid species [2]. The evolutionary conservation of Z-ISO across oxygenic phototrophs but absence in anoxygenic species underscores its fundamental role in photosynthetic organisms that generate oxygen [1]. Recent research has demonstrated that Z-ISO functions as a redox-regulated enzyme dependent on a heme b cofactor, making it a key regulatory point in controlling carotenoid biosynthesis flux in response to plastid redox status [1] [3].
Table 1: Z-ISO Characteristics Across Organisms
| Organism | Gene/Protein | Mutant Phenotype | Catalytic Features |
|---|---|---|---|
| Zea mays (maize) | Z-ISO | Yellow stripe phenotype, delayed greening, reduced carotenoids | Heme b-dependent, requires reduced Fe(II) state |
| Arabidopsis thaliana | Z-ISO | Delayed chlorophyll accumulation, abnormal chloroplasts | Redox-regulated, membrane-integral |
| Oryza sativa (rice) | HTD12/MIT1 | High-tillering, dwarf, light green leaves | Links carotenogenesis to hormone signaling |
| Synechocystis sp. PCC 6803 | Slr1599 | Blocks carotenoid biosynthesis in darkness | Conserved heme ligands, light-independent function |
| Solanum lycopersicum (tomato) | Z-ISO | Reduced lycopene, increased phytoene/ζ-carotene | 369 amino acids, 4 exons, highly conserved structure |
Z-ISO employs a unique isomerization mechanism that depends on the redox state of its heme b cofactor, rather than utilizing typical redox chemistry [3]. The enzyme contains a heme b prosthetic group that exists in either an oxidized Fe(III) or reduced Fe(II) state, with catalytic activity exclusively occurring when the heme iron is in the reduced form [3]. Spectroscopic characterization using UV-visible absorption, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) has revealed that reduced Z-ISO exhibits maximum absorbance at 414-415 nm, while the oxidized inactive form absorbs at 426 nm [4] [3]. The redox sensitivity of Z-ISO allows it to function as a metabolic sensor that dynamically controls carotenoid flux in response to the plastid's redox status, which fluctuates with environmental conditions such as light intensity and temperature [1].
The catalytic cycle of Z-ISO involves a ligand switching mechanism wherein the residues coordinating the heme iron change depending on the redox state [4]. In the oxidized resting state, the heme iron is coordinated by specific protein ligands that maintain the enzyme in an inactive conformation. Upon reduction of the heme iron to Fe(II), a conformational change occurs that reposition the heme cofactor and activates the enzyme for substrate binding [1] [3]. Site-directed mutagenesis studies have identified two conserved histidine residues (H150 and H266 in maize Z-ISO) and one aspartic acid residue (D294) as essential for isomerase activity, suggesting their involvement in heme coordination and catalysis [3]. The precise molecular mechanism likely involves binding of the 9,15,9'-tri-cis-ζ-carotene substrate in proximity to the heme group, where the redox-dependent conformational changes facilitate rotation around the 15-15' double bond, converting it from cis to trans configuration without net redox changes [4] [3].
Z-ISO is classified as an integral membrane protein that embeds within plastid membranes via multiple transmembrane domains [4]. Bioinformatic analyses predict that Z-ISO contains several membrane-spanning regions that facilitate its integration into the plastid membrane system, where it physically associates with other carotenoid biosynthetic enzymes [4] [3]. The enzyme can be isolated as part of a high molecular weight protein complex with other carotenogenic enzymes, suggesting the existence of a metabolon that enhances pathway efficiency [4]. Although no high-resolution crystal structure of Z-ISO is currently available, AlphaFold models of Z-ISO from Synechocystis, maize, and Arabidopsis reveal conservation of putative heme-ligating residues and substrate-binding pockets across species [2].
The membrane integration of Z-ISO positions it optimally to access its lipophilic substrate, 9,15,9'-tri-cis-ζ-carotene, which is itself embedded within the membrane bilayer [4]. The active site appears to contain a hydrophobic cavity that accommodates the polyene chain of the substrate, with specific residues positioned to interact with the central 15-15' double bond [2] [3]. The N-terminal domain of Z-ISO contains a transit peptide that targets the enzyme to plastids, where it is cleaved upon import to yield the mature protein [4]. Structural modeling suggests that the heme cofactor is buried within the membrane-integral portion of the enzyme, with access channels allowing substrate entry and product release [2]. The conservation of Z-ISO's structural features across evolutionary diverse oxygenic phototrophs highlights the essential nature of its membrane association and heme coordination for proper function [1] [2].
Table 2: Structural and Functional Features of Z-ISO
| Feature | Characteristics | Functional Significance |
|---|---|---|
| Heme Cofactor | Heme b, Fe-protoporphyrin IX | Redox sensor, required for catalytic activity |
| Redox States | Oxidized Fe(III) inactive, Reduced Fe(II) active | Regulates enzyme activity in response to plastid redox state |
| Membrane Association | Multiple transmembrane domains, integral membrane protein | Access to membrane-embedded substrate, complex formation |
| Active Site | Hydrophobic cavity, conserved His/Asp residues | Substrate binding, heme coordination, isomerization catalysis |
| Protein Complex | High molecular weight complex with other carotenogenic enzymes | Metabolic channeling, pathway efficiency |
The functional characterization of Z-ISO has been greatly facilitated by the development of Escherichia coli complementation systems that accumulate the enzyme's substrate, 9,15,9'-tri-cis-ζ-carotene [4] [2]. In this approach, E. coli cells are engineered to express bacterial crtE, crtB, and plant phytoene desaturase (PDS) genes, leading to the accumulation of 9,15,9'-tri-cis-ζ-carotene [4]. When a functional Z-ISO gene is introduced into these cells, it catalyzes the isomerization of this substrate to 9,9'-di-cis-ζ-carotene, which can then be further converted by endogenous E. coli enzymes or co-expressed plant ζ-carotene desaturase (ZDS) to yield downstream carotenoids [4] [2]. This complementation platform provides a robust qualitative and quantitative assay for Z-ISO activity, as the conversion from substrate to product can be monitored by HPLC analysis of carotenoid extracts [4] [3].
The E. coli complementation system has been instrumental in verifying Z-ISO activity from diverse sources, including plants, cyanobacteria, and algae [2]. For example, this approach was used to confirm that the slr1599 open reading frame from Synechocystis sp. PCC 6803 encodes a functional ζ-carotene isomerase [2]. Similarly, the system has been employed to characterize the functional consequences of site-directed mutations in Z-ISO, identifying specific residues essential for catalytic activity [3]. The key advantage of this method is its simplicity and rapidity compared to plant transformation, allowing for high-throughput screening of Z-ISO variants and comparative functional analysis across species [4] [2]. The complementation system also enables researchers to study Z-ISO activity independently of other carotenogenic enzymes, providing clear evidence for its specific role in the isomerization reaction [4].
For detailed biochemical characterization, in vitro assays using purified Z-ISO protein have been developed [4] [3]. These assays typically involve the expression and purification of Z-ISO as a fusion protein with maltose-binding protein (MBP) to enhance solubility and facilitate purification [3]. The MBP::Z-ISO fusion protein is expressed in E. coli, and membranes containing the recombinant protein are collected by ultracentrifugation [3]. The fusion protein is then solubilized using mild detergents and purified by affinity chromatography, often followed by cleavage to remove the MBP tag and isolate the native Z-ISO enzyme [3]. The purified enzyme can be used for various spectroscopic analyses and functional assays to characterize its biochemical properties [3].
To measure Z-ISO activity in vitro, the substrate 9,15,9'-tri-cis-ζ-carotene must be incorporated into artificial liposomes that mimic the native membrane environment [4]. These substrate-loaded liposomes are mixed with purified Z-ISO, and the reaction is conducted under reducing conditions typically provided by dithionite or other reducing agents [3]. The reaction products are extracted with organic solvents and analyzed by HPLC using methods specifically developed to separate and quantify the geometrical isomers 9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene [4]. This in vitro approach has been crucial for demonstrating the direct catalytic activity of Z-ISO, determining kinetic parameters, and investigating the redox dependence of the isomerization reaction [3]. The liposome-based assay also allows researchers to study the influence of membrane composition and properties on Z-ISO activity, providing insights into its behavior in different plastid types [4].
Research approaches for Z-ISO characterization, showing complementary methods for functional analysis.
The E. coli complementation system provides a robust method for determining Z-ISO activity in vivo [4] [2]. Begin by transforming E. coli BL21(DE3) with the pAC-ZETAipi plasmid (Addgene #53284), which contains the bacterial crtE, crtB, and Zea mays PDS genes under appropriate promoters [4] [2]. Select transformants on LB agar containing chloramphenicol (34 µg/mL). Then, introduce the Z-ISO gene of interest cloned into an expression vector such as pCDFDuet-1 (for simultaneous expression with the pAC-ZETAipi system) [2]. For this, amplify the Z-ISO coding sequence (excluding the transit peptide but including native membrane integration domains) and clone it into the multiple cloning site using appropriate restriction enzymes (e.g., NdeI and XhoI) [2]. Select double transformants on LB agar containing both chloramphenicol (34 µg/mL) and streptomycin (50 µg/mL) [2].
Culture the transformed E. coli in 5 mL of liquid LB medium with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8 [4]. Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, then continue incubation at 16-18°C for 16-20 hours to allow carotenoid accumulation [4] [2]. Harvest the cells by centrifugation at 3,000 × g for 10 minutes, then extract carotenoids by resuspending the cell pellet in 1 mL of acetone and vortexing vigorously [4]. Centrifuge at 5,000 × g for 5 minutes to remove cell debris, and transfer the supernatant containing carotenoids to a new tube. Analyze the carotenoid profile by HPLC using a C30 reversed-phase column (e.g., YMC C30, 250 × 4.6 mm, 5 μm) with a mobile phase of methanol/methyl-tert-butyl ether/water (81:15:4, v/v/v) [4]. Identify 9,15,9'-tri-cis-ζ-carotene (substrate) and 9,9'-di-cis-ζ-carotene (product) by comparing retention times and spectral characteristics to known standards [4]. Successful Z-ISO activity is indicated by the presence of 9,9'-di-cis-ζ-carotene and/or downstream carotenoids in the test sample compared to the negative control (empty vector) [4] [2].
For biochemical characterization of Z-ISO activity in a defined system, the liposome-based assay recapitulates the membrane environment essential for proper enzyme function [4] [3]. Begin by purifying MBP::Z-ISO fusion protein: express the construct in E. coli BL21(DE3) grown in 2×YT medium at 37°C to OD600 0.6, then induce with 0.2 mM IPTG and incubate overnight at 16°C [3]. Harvest cells by centrifugation, resuspend in buffer A (25 mM sodium phosphate, pH 6.2, 2.5 mM MgCl₂, 300 mM NaCl, 15% glycerol) and disrupt using a French Press at 18,000 psi [3]. After removing cell debris by centrifugation at 17,000 × g for 15 minutes, solubilize membranes with 0.067% Tween 20 for 30 minutes, then purify the fusion protein using Ni²⁺-NTA affinity chromatography [3]. Determine protein concentration using the Bradford method and confirm purity by SDS-PAGE [3].
Prepare substrate-containing liposomes by combining 1 mg of phosphatidylcholine and 50 μg of purified 9,15,9'-tri-cis-ζ-carotene substrate in chloroform [4]. Evaporate the solvent under nitrogen gas to form a thin lipid film, then hydrate with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) to a final lipid concentration of 5 mg/mL [4]. Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder to create unilamellar liposomes [4]. For the isomerization assay, combine 100 μL of substrate-loaded liposomes with 20 μg of purified MBP::Z-ISO in a total volume of 500 μL of assay buffer [3]. Add sodium dithionite to a final concentration of 1 mM to create reducing conditions and incubate at 25°C for 30-60 minutes [3]. Stop the reaction by adding 500 μL of acetone, then extract carotenoids with hexane [4]. Analyze the products by HPLC as described in section 4.1, quantifying the conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [4]. Include controls without enzyme, with heat-inactivated enzyme, and under oxidizing conditions (without dithionite) to confirm the specificity and redox dependence of the reaction [3].
Carotenoid biosynthesis pathway showing Z-ISO position and redox regulation. N represents number of conjugated double bonds.
Carotenoid analysis requires specialized chromatographic conditions to separate complex mixtures and resolve geometric isomers. The C30 reversed-phase column is particularly effective due to its greater hydrophobicity and thicker stationary phase, which enhances interactions with the long, rigid carotenoid molecules, leading to superior shape recognition and isomer separation compared to C18 columns [1].
A widely adopted approach uses a C30 column (e.g., 250 x 4.6 mm, 5 µm) with a binary or ternary mobile phase system. The typical solvents are methanol (MeOH), methyl tert-butyl ether (MTBE), and water, with the column temperature maintained between 20-30°C and detection at 440-450 nm [2] [3] [1].
The tables below summarize two effective gradient methods for separating a broad range of carotenoids.
Table 1: Rapid Ternary Gradient for General Carotenoid Profiling This method separates 15 major carotenoids in 20 minutes [2].
| Time (min) | Solvent A: MeOH/Water (98:2) | Solvent B: MeOH/Water (95:5) | Solvent C: MTBE |
|---|---|---|---|
| 0.0 | 90% | 0% | 10% |
| 2.0 | 0% | 90% | 10% |
| 12.0 | 0% | 70% | 30% |
| 20.0 | 0% | 70% | 30% |
Other parameters: Flow rate: 1.0 mL/min; Temperature: 20°C; Detection: 450 nm.
Table 2: Extended Binary Gradient for Enhanced Isomer Separation This method provides a shallower gradient for potentially challenging separations, adapted from a validated method for chili pepper carotenoids [4] and a manufacturer's application [1].
| Time (min) | Solvent A: Methanol/MTBE/Water | Solvent B: Acetone |
|---|---|---|
| 0.0 | 75% | 25% |
| 5.0 | 75% | 25% |
| 10.0 | 55% | 45% |
| 17.0 | 5% | 95% |
| 22.0 | 0% | 100% |
| 27.0 | 75% | 25% |
Other parameters: Flow rate: 1.0 mL/min; Temperature: 30°C; Detection: 450 nm.
> Caution: Perform all steps under dim light or in amber vials to prevent carotenoid photodegradation and isomerization [3].
The following workflow outlines the key steps for instrument preparation and analysis.
Workflow for HPLC-C30 Carotenoid Analysis
Since a specific method for this compound was not identified, you will need to adapt existing protocols.
The following diagram outlines a general workflow for the extraction, purification, and analysis of carotenoids like zeta-carotene from plant tissues.
Based on the general workflow, here are detailed protocols for the critical stages of carotenoid analysis.
The table below summarizes critical parameters for this compound analysis, compiled from general methodologies.
Table 1: Key Analytical Parameters for Carotenoid Analysis (Applicable to this compound)
| Parameter | Description / Typical Value | Application / Significance |
|---|---|---|
| HPLC Column | C18 or C30 reversed-phase [4] | Separation of carotenoid mixture. C30 is superior for isomers. |
| Detection Wavelength | ~400-425 nm (for this compound) [4] | Identification and quantification based on light absorption. |
| Extraction Solvent | Tetrahydrofuran (THF), Acetone, Hexane [2] [1] | Efficient leaching of carotenoids from plant matrix. |
| UAE Parameters | Temp: 55°C; Time: 70 min [3] | Optimized conditions for efficient, low-temperature extraction. |
When adapting these general methods for this compound, please consider the following:
To create a definitive protocol, you may need to consult more specialized resources:
This compound (ζ-carotene) is a key intermediate in the carotenoid biosynthetic pathway in plants, appearing as a pale yellow to orange pigment that plays a crucial role as a precursor to more complex carotenoids like lycopene, β-carotene, and xanthophylls. This acyclic carotenoid features a conjugated double bond system that is shorter than in final carotenoid products, making it chemically distinct yet challenging to analyze. In plant tissues, this compound exists primarily in various cis-trans isomeric forms, with the central 15-15' cis double bond requiring specific isomerases for proper conversion downstream in the pathway [1]. The analysis of this compound in complex food matrices presents significant challenges due to its structural lability, low abundance relative to final carotenoid products, and tendency to undergo rapid isomerization and oxidation during sample preparation.
The analytical significance of this compound extends beyond being a mere metabolic intermediate; its quantification provides valuable insights into carotenogenic activity in plant foods, serving as a potential indicator of postharvest handling, processing treatments, and storage conditions. Unlike more abundant carotenoids like β-carotene or lutein, this compound requires highly specialized methodologies for accurate extraction, separation, and quantification due to its instability and presence in complex food matrices containing lipids, proteins, and carbohydrates that can interfere with analysis [2]. The compound's susceptibility to degradation during analysis necessitates carefully controlled conditions throughout the analytical workflow, from sample collection to final quantification, to obtain reliable results that reflect genuine food composition rather than analytical artifacts.
Effective extraction of this compound from food matrices requires careful solvent selection to maximize recovery while minimizing degradation and isomerization. Acetone-based extraction has demonstrated excellent performance for carotenoid extraction, with recovery rates ranging from 67.8% to 98.8% for similar carotenoids like β-carotene, accompanied by relative standard deviations between 4.8% and 6.6%, indicating good precision [3]. For this compound specifically, binary solvent systems such as hexane-acetone (25:75, v/v) or methanol-methyl tert-butyl ether (MeOH-MTBE, 20:80, v/v) have shown particular efficacy in extracting this labile intermediate from complex food matrices. The extraction typically employs a solid-to-solvent ratio of 1:10 to 1:20 (w/v), with two to three repeated extractions to ensure comprehensive recovery of the target analyte from the sample matrix.
The chemical instability of this compound during extraction necessitates specific protective measures. The addition of antioxidants such as butylated hydroxytoluene (BHT) or pyrogallol at concentrations of 0.01% to 0.1% to the extraction solvents significantly reduces oxidative degradation during processing. Additionally, all extraction procedures should be conducted under dimmed lighting conditions (e.g., using amber glassware or aluminum foil wrapping) and at controlled temperatures (preferably below 25°C) to prevent photoisomerization and thermal degradation of the target compound. For tissues with high enzymatic activity, a preliminary enzymatic inactivation step using microwave treatment or blanching may be necessary to prevent carotenoid transformation during sample preparation, though this must be carefully optimized to avoid thermal degradation of the target analyte [2].
Table 1: Optimization Parameters for this compound Extraction from Food Matrices
| Parameter | Optimal Conditions | Alternative Approaches | Key Considerations |
|---|---|---|---|
| Extraction Solvent | Hexane:acetone (25:75, v/v) | MeOH:MTBE (20:80, v/v); Acetone with 0.1% BHT | Select based on matrix type; acetone effective for plant tissues |
| Extraction Time | 3 × 10 min cycles | 2 × 15 min cycles | Longer times risk degradation; multiple short cycles preferred |
| Temperature | 20-25°C (ambient) | 4°C (cold extraction) | Higher temperatures increase degradation risk |
| Sample:Solvent Ratio | 1:15 (w/v) | 1:10 to 1:20 (w/v) | Adjust based on expected carotenoid content |
| Antioxidant Protection | 0.1% BHT | 0.01% pyrogallol | Essential for preventing oxidation |
| Homogenization Method | Polytron homogenizer | Ultrasonic probe | Avoid excessive heat generation |
Optimizing extraction efficiency requires consideration of the specific food matrix being analyzed. For high-starch matrices like sweet potatoes or grains, a preliminary enzymatic treatment with amylase may improve recovery by breaking down starch-carotenoid complexes. For oil-rich seeds or nuts, a saponification step is generally omitted for this compound analysis due to its susceptibility to alkaline degradation, though this may be carefully employed for certain matrices where esterified carotenoids interfere with analysis [4]. The extraction efficiency should be validated through spike-recovery experiments using authentic standards when available, or through comparative analysis using multiple extraction techniques to identify the most effective approach for the specific matrix under investigation.
High-performance liquid chromatography remains the gold standard for carotenoid separation, with reversed-phase systems using C18 or specialized C30 columns providing the resolution necessary to separate this compound from its isomers and other carotenoids. The C30 stationary phase offers superior shape recognition capabilities, making it particularly effective for resolving the geometric isomers of this compound that are challenging to separate on conventional C18 columns [2]. For this compound analysis, the YMC C30 column (250 × 4.6 mm, 5 μm) has demonstrated excellent performance, with a analysis time of approximately 20-30 minutes per sample under optimized conditions. The mobile phase composition typically employs a gradient system starting with methanol-water or acetonitrile-water as the initial polar phase and transitioning to methyl tert-butyl ether or ethyl acetate as the stronger solvent.
The development of UHPLC methods utilizing columns packed with sub-2μm particles has significantly improved the efficiency of this compound separation, reducing analysis time while maintaining or enhancing resolution. For instance, the BEH C18 column (100 × 2.1 mm, 1.7 μm) operated at 0.3-0.5 mL/min flow rate can achieve separation in approximately 10-15 minutes, less than half the time required for conventional HPLC [2]. The typical column temperature is maintained between 25-30°C to ensure retention time reproducibility while minimizing thermal degradation risk. For method development, a shallow gradient is recommended to achieve optimal resolution between this compound and its closely eluting isomers, particularly the separation of 9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene, which is essential for accurate quantification of individual isomers [1].
Table 2: HPLC/UHPLC Conditions for this compound Separation
| Parameter | Conventional HPLC | UHPLC Approach | Purpose/Rationale |
|---|---|---|---|
| Column Type | YMC C30 (250 × 4.6 mm, 5μm) | BEH C18 (100 × 2.1 mm, 1.7μm) | C30 offers superior isomer separation; UHPLC provides speed |
| Mobile Phase A | MeOH:Water (95:5, v/v) | ACN:MeOH:Water (75:15:10, v/v/v) | ACN provides higher efficiency in UHPLC |
| Mobile Phase B | MTBE or Ethyl Acetate | MTBE with 0.1% Ammonium Acetate | MTBE effective; ethyl acetate more environmentally friendly |
| Gradient Program | 0-100% B over 20-30 min | 0-100% B over 8-12 min | Shallow gradients improve isomer separation |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min | Lower flow rates for UHPLC reduce backpressure |
| Column Temperature | 25-30°C | 30-35°C | Higher temperatures reduce viscosity in UHPLC |
| Injection Volume | 10-20 μL | 1-5 μL | Smaller volumes for UHPLC to maintain efficiency |
The choice of mobile phase modifiers can significantly impact separation efficiency and peak shape. The addition of ammonium acetate (0.01-0.1%) to the mobile phase improves ionization efficiency in LC-MS applications and helps maintain consistent pH. For challenging separations involving multiple this compound isomers, the inclusion of trifluoroacetic acid or trimethylamine (0.01-0.05%) can improve peak symmetry but requires careful handling due to their corrosive nature and potential for column degradation over time [2]. When developing separation methods for this compound, it is essential to include system suitability tests using reference standards when available, or characterized plant extracts with known isomer profiles to ensure consistent chromatographic performance and adequate resolution of target analytes from interfering compounds.
The chromophore properties of this compound, characterized by a conjugated double bond system shorter than that of later carotenoids in the biosynthetic pathway, result in distinctive UV-Vis spectral features that facilitate its identification and quantification. This compound typically exhibits three absorbance maxima in the UV-Vis range, with the most prominent occurring at approximately 378, 398, and 422 nm in organic solvents such as hexane or acetone [3]. This spectral signature is notably blue-shifted compared to more conjugated carotenoids like lycopene or β-carotene, providing a valuable diagnostic tool for preliminary identification. The molar extinction coefficients for this compound isomers range between 125,000 and 145,000 L·mol⁻¹·cm⁻¹ at their λmax values, enabling sensitive detection at low concentrations when adequate separation from interfering compounds is achieved.
For quantitative analysis, photodiode array detection provides significant advantages over single-wavelength detection by enabling continuous spectral acquisition throughout the chromatographic run. This allows for peak purity assessment through spectral matching against reference standards and enhances method specificity by confirming compound identity based on spectral characteristics in addition to retention time. The quantitative linear range for this compound typically spans from 0.1 to 10 μg/mL using UV-Vis detection, with method detection limits approximately 5-10 ng on-column depending on the specific instrumentation and chromatographic conditions [2]. For accurate quantification, seven-point calibration curves are recommended, with standards prepared in the same solvent as the sample matrix to minimize injection-related errors and account for potential solvent effects on detection response.
Liquid chromatography-mass spectrometry provides superior specificity for this compound identification and quantification, particularly in complex food matrices where chromatographic co-elution may occur. The atmospheric pressure chemical ionization technique is generally preferred over electrospray ionization for carotenoid analysis due to its more efficient ionization of these nonpolar compounds [2] [5]. This compound typically produces a prominent molecular ion [M]⁺• at m/z 540 in positive ion mode, consistent with its C40H56 molecular formula, along with characteristic fragment ions at m/z 467, 413, and 375 resulting from in-source fragmentation. For enhanced specificity, tandem mass spectrometry employing selected reaction monitoring detects the transition from m/z 540 to 467, providing significantly improved signal-to-noise ratios in complex matrices compared to single-stage MS detection.
The structural characterization of this compound isomers presents particular challenges that require specialized analytical approaches. The combination of chromatographic retention behavior, UV-Vis spectral characteristics, and mass spectrometric data provides the most reliable approach for distinguishing between different this compound geometric isomers [5]. For comprehensive profiling, the use of chemical derivatization techniques, such as catalytic hydrogenation to produce perhydro-carotene derivatives with simplified chromatographic behavior, can aid in confirming structural assignments when reference standards are unavailable. The development of LC-MS libraries incorporating retention time, UV-Vis spectrum, and mass spectral data for authenticated this compound standards represents an important resource for advancing analytical capabilities for this challenging analyte across different food matrices and analytical platforms.
Sample Preparation: Begin by homogenizing the food sample using a cryogenic grinder under liquid nitrogen to prevent carotenoid degradation and ensure representative sampling. For fresh plant tissues, a freeze-drying step is recommended prior to homogenization to minimize enzymatic activity and facilitate efficient extraction. Weigh 1.0 ± 0.01 g of homogenized sample into a 50 mL amber centrifuge tube, and add 15 mL of extraction solvent (hexane:acetone, 25:75, v/v, containing 0.1% BHT). Homogenize the mixture using a Polytron homogenizer at 10,000 rpm for 1 minute while maintaining the tube in an ice bath to prevent heating. Centrifuge at 5,000 × g for 5 minutes at 4°C, then carefully transfer the supernatant to a separate amber vial. Repeat the extraction twice more with 10 mL fresh solvent each time, combining all supernatants.
Extract Processing: Reduce the combined extract volume to approximately 2-3 mL under a gentle stream of nitrogen at 30°C, then quantitatively transfer to a 10 mL volumetric flask and bring to volume with the initial mobile phase (MeOH:Water, 95:5, v/v). Filter the solution through a 0.22 μm PTFE syringe filter into an amber HPLC vial, taking care to minimize light exposure throughout the process. For samples with high lipid content that may interfere with analysis, a solid-phase extraction clean-up step using a silica cartridge may be incorporated, eluting the carotenoid fraction with hexane:acetone (70:30, v/v) before solvent exchange to the mobile phase.
Chromatographic Analysis: Inject 10 μL of the processed extract onto the HPLC system equipped with a C30 column (250 × 4.6 mm, 5 μm) maintained at 25°C. Employ a gradient elution program at a flow rate of 1.0 mL/min starting with 90% Mobile Phase A (MeOH:Water, 95:5, v/v) and 10% Mobile Phase B (MTBE), increasing to 70% B over 25 minutes, holding for 5 minutes, then returning to initial conditions over 2 minutes and re-equilibrating for 8 minutes before the next injection. Monitor the effluent using a photodiode array detector collecting spectra from 250 to 550 nm, with quantification performed at 398 nm. For mass spectrometric confirmation, divert the column effluent to the APCI source between 8 and 12 minutes, monitoring the transition m/z 540 → 467 in positive ion mode.
Quantification of this compound typically employs external calibration curves prepared from authentic standards when available. Due to the frequent unavailability of purified this compound standards, relative quantification approaches are often necessary, using response factors from structurally similar carotenoids such as β-carotene or lycopene, with appropriate correction for differences in molar absorptivity. For the most accurate results, the standard addition method is recommended, particularly for complex matrices where suppression or enhancement effects may impact quantification accuracy. This involves spiking replicate samples with known amounts of a proxy standard at multiple concentration levels and extrapolating to determine the native this compound content [2]. The limit of quantification for well-optimized methods typically falls in the range of 10-20 ng/g for food matrices, with the limit of detection approximately 3-5 ng/g based on signal-to-noise ratios of 3:1 and 10:1, respectively.
Comprehensive method validation should establish key performance parameters including linearity, precision, accuracy, and robustness. Linearity is typically demonstrated across at least five concentration levels with correlation coefficients (R²) exceeding 0.990. Method precision, expressed as relative standard deviation, should not exceed 10% for intra-day repeatability and 15% for inter-day intermediate precision [3]. Accuracy validation through spike-recovery experiments should yield recovery rates between 85% and 115% across the validated concentration range. For this compound analysis specifically, isomer-specific quantification is essential, as different geometric isomers may exhibit distinct biological activities and stability profiles, requiring baseline separation and individual quantification rather than reporting total this compound content.
Table 3: Method Validation Parameters for this compound Analysis
| Validation Parameter | Acceptance Criteria | Recommended Approach | Matrix Considerations |
|---|---|---|---|
| Linearity Range | R² ≥ 0.990 over 5 levels | 0.1-10 μg/mL | Matrix-matched calibration for complex samples |
| Precision (Intra-day) | RSD ≤ 8% | 6 replicates at low, mid, high QC | Assess across different matrix types |
| Precision (Inter-day) | RSD ≤ 12% | 3 days, 6 replicates each day | Include fresh calibration each day |
| Accuracy (Recovery) | 85-115% | Spike at 3 levels in triplicate | Use representative matrix blanks |
| Limit of Detection | S/N ≥ 3:1 | Serial dilution of standards | Verify in matrix |
| Limit of Quantification | S/N ≥ 10:1, RSD ≤ 15% | Low concentration spiked samples | Ensure acceptable precision at LOQ |
| Robustness | RSD ≤ 5% for minor changes | Deliberate method variations | Column batches, mobile phase pH |
Implementing a rigorous quality control protocol is essential for generating reliable this compound data. Each analytical batch should include system suitability tests to verify chromatographic performance before sample analysis, typically requiring resolution greater than 1.5 between critical isomer pairs and peak asymmetry factors between 0.8 and 1.5. The inclusion of quality control samples at low, medium, and high concentrations throughout the analytical sequence allows for continuous monitoring of method performance and correction for instrumental drift if necessary. For long-term method reliability, participation in proficiency testing programs or regular analysis of certified reference materials when available provides independent verification of analytical accuracy and comparability with other laboratories [2]. Additionally, blank samples and carryover assessments should be incorporated into each analytical sequence to identify potential contamination sources or memory effects that could compromise result integrity.
The validated analytical methods for this compound find important applications across multiple domains of food science and research. In plant breeding and biofortification programs, precise quantification of this compound provides valuable insights into carotenoid pathway flux, helping researchers identify genotypes with enhanced carotenoid accumulation or improved metabolic efficiency [1]. The monitoring of this compound levels during fruit ripening and postharvest storage offers insights into carotenogenic activity and helps optimize handling conditions to maximize nutritional quality. In food processing optimization, this compound analysis serves as a sensitive indicator of thermal degradation and oxidative damage, enabling the development of milder processing technologies that better preserve carotenoid content and nutritional value.
The application of this compound analysis extends to bioavailability and bioaccessibility studies, where its intermediate position in the carotenoid biosynthetic pathway makes it a useful marker for understanding the release and absorption of carotenoids from different food matrices [6]. Recent advances in hyperspectral imaging techniques have enabled non-destructive assessment of carotenoid distribution in plant tissues, though these methods currently focus on more abundant carotenoids and would require significant refinement for this compound-specific detection [7]. As analytical technologies continue to advance, the development of high-throughput methods for this compound analysis will support large-scale screening applications in quality control, nutritional epidemiology, and biofortification program assessment, expanding our understanding of this important carotenoid intermediate's role in food quality and human nutrition.
AN-2024-C001 | Version 1.0
This document provides a detailed framework for the separation, identification, and quantification of zeta-carotene in complex biological samples, leveraging advanced ultra-high-performance liquid chromatography (UHPLC) techniques.
This compound is a biosynthetic intermediate in the carotenoid pathway. Its accurate quantification is crucial for research in plant biology, nutrition, and metabolic engineering [1] [2]. The primary analytical challenge is its tendency to co-elute with other carotenoids, particularly 9-cis beta-carotene, in standard reversed-phase HPLC methods [1]. This note addresses this challenge by outlining a robust UHPLC method that offers improved speed, resolution, and sensitivity compared to conventional HPLC.
Challenge of Co-elution: Early HPLC methods struggled to separate this compound from 9-cis beta-carotene, as both can elute as a single peak. A validated workaround uses the difference in their absorbance spectra. While both absorb at 400 nm and 450 nm, only 9-cis beta-carotene has significant absorbance at 475 nm. This allows for their quantitation in a co-eluting peak by measuring the peak area at multiple wavelengths and using a predetermined absorbance ratio for calculation [1].
Stationary Phase Selection: The choice of column is critical. C30 columns provide superior shape recognition for carotenoid isomers compared to C18 columns due to their thicker stationary phase, which enhances interaction with the analytes [3] [4] [2]. For UHPLC, columns packed with sub-2 µm core–shell particles are recommended as they provide high efficiency and lower backpressure, enabling faster separations [5] [2].
The following conditions are extrapolated from the most advanced HPLC and UHPLC methods for carotenoids and should be optimized for your specific instrument and sample type.
Protocol 1: Sample Extraction from Plant Tissues
This protocol is adapted from a rapid method for plant tissues [4].
Protocol 2: Saponification for Removal of Chlorophylls
Saponification is useful for removing chlorophylls and fatty acids from extracts, particularly from green tissues [3].
For resolving co-eluting this compound and 9-cis beta-carotene, use the following calculation method [1]:
The following diagram illustrates the complete analytical workflow for this compound determination, from sample preparation to data analysis.
The table below summarizes key parameters from recent studies for reference and comparison.
| Source | Analytical Technique | Column | Key Mobile Phase Components | Runtime (min) | Key Application |
|---|---|---|---|---|---|
| [1] | HPLC-DAD | Not specified | Not specified | Not specified | Determination in serum & breast milk |
| [3] | HPLC-DAD | Sunrise C30 (250 x 4.6 mm, 3 µm) | A: MeOH/ACN/Water (84:14:2) B: DCM | 21 | Goji berry extract | | [4] | HPLC-DAD | C30 (150 x 4.6 mm, 3 µm) | A: MeOH/Water (98:2) B: MTBE | 20 | Diverse plant tissues | | [5] | UHPLC-DAD-MS | Core-shell C18 (100 x 2.1 mm, 1.7 µm) | A: Water/ACN (5:95) + TFA, THF B: ACN/MeOH/THF (5:90:5) + TFA | < 6 | β-Carotene & metabolites |
This Application Note provides a foundational protocol for determining this compound using UHPLC. The critical success factors are the use of a high-efficiency C18 or C30 column, a methanol/ACN/MTBE or DCM gradient system, and DAD detection with multi-wavelength analysis to resolve the critical co-elution with 9-cis beta-carotene. Researchers are encouraged to use these conditions as a starting point for rigorous in-house validation. Future work will focus on the development and validation of a definitive UHPLC-MS/MS method for unparalleled specificity and sensitivity.
Carotenoid profiling represents a critical analytical methodology in plant biochemistry, nutritional science, and pharmaceutical development, with This compound serving as an important intermediate in the carotenoid biosynthetic pathway. As a key metabolic intermediate, this compound provides insights into flux through the carotenogenesis pathway and serves as a diagnostic marker for various genetic and environmental influences on plant metabolism. The analysis of this compound presents particular challenges due to its structural isomerism and relatively transient accumulation in biological systems, requiring specialized methodologies for accurate quantification and interpretation.
Recent research has illuminated the fundamental role of this compound in plant development and stress responses. Studies across species including sweet pepper, tomato, and tea plants have demonstrated that carotenoid biosynthesis genes exhibit distinct expression patterns under different environmental conditions and developmental stages [1] [2] [3]. In particular, the isomerization steps involving this compound have been identified as critical regulatory points in the pathway, with Z-ISO enzyme activity serving as a redox-sensitive control mechanism that influences overall carotenoid flux [4] [2]. These findings underscore the importance of accurate this compound profiling in both basic research and applied agricultural and pharmaceutical contexts.
The carotenoid biosynthesis pathway initiates with the condensation of two geranylgeranyl diphosphate (GGPP) molecules catalyzed by phytoene synthase (PSY) to form 15-cis-phytoene [4] [3]. Through a series of desaturation and isomerization reactions, this colorless compound is progressively converted to various colored carotenoids. The pathway proceeds through several key intermediates with This compound occupying a central position in the sequence from phytoene to lycopene. The conversion of phytoene to this compound requires the activity of two distinct enzymes: phytoene desaturase (PDS) and 15-cis-ζ-carotene isomerase (Z-ISO) [4] [2].
The Z-ISO enzyme represents a critical component in carotenoid biosynthesis, particularly in nonphotosynthetic tissues where light-mediated isomerization cannot occur. This integral membrane protein, belonging to the nitrite and nitric oxide reductase U (NnrU) family, requires a heme b cofactor whose redox state regulates enzymatic activity [2]. The mechanistic action of Z-ISO involves a ligand switching mechanism that changes the residues sharing electrons with the heme iron depending on its redox state, ultimately triggering conformational changes that activate the enzyme for substrate binding and isomerization [4]. This redox dependence positions Z-ISO as a key regulatory node that integrates metabolic status with carotenoid biosynthesis.
The isomerization catalyzed by Z-ISO specifically targets the central 15-15' cis double bond of 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene [4]. This reaction is essential for subsequent desaturation steps, as the ζ-carotene desaturase (ZDS) enzyme requires the di-cis substrate for efficient conversion. Following Z-ISO mediated isomerization, ZDS catalyzes two additional desaturation steps, introducing double bonds at positions 7-8 and 7'-8' to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene) [4] [5]. The final step in producing all-trans-lycopene involves the carotenoid isomerase (CRTISO), which converts the tetra-cis-lycopene to the all-trans configuration [5].
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Reaction Catalyzed | Cofactor Requirements |
|---|---|---|---|
| Phytoene desaturase | PDS | Desaturation of phytoene to 9,15,9'-tri-cis-ζ-carotene | FAD, electron transport chain |
| 15-cis-ζ-carotene isomerase | Z-ISO | Isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene | Heme b (redox-sensitive) |
| ζ-carotene desaturase | ZDS | Desaturation of 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene | FAD, electron transport chain |
| Carotenoid isomerase | CRTISO | Isomerization of poly-cis-carotenoids to all-trans-carotenoids | None known |
The diagram below illustrates the position of this compound in the carotenoid biosynthesis pathway:
Proper sample preparation is critical for accurate carotenoid profiling, particularly for labile intermediates like this compound. The following protocol has been optimized for plant tissues and microbial sources:
Homogenization: Rapidly freeze tissue samples in liquid nitrogen and homogenize using a pre-chilled mortar and pestle or mechanical homogenizer. For microbial cells, implement cell disruption methods such as bead beating, French press, or homogenization [6]. Maintain samples at low temperatures throughout processing to prevent degradation.
Extraction: Combine 500 mg of frozen tissue with 2 mL of extraction solvent (acetone:petroleum ether, 1:1 v/v) in amber glass vials. For tissues high in water content, add 1 g of anhydrous sodium sulfate to remove residual water. Alternative solvent systems include acetone:hexane (4:6 v/v) or dichloromethane:methanol (2:1 v/v) depending on matrix compatibility [7] [3]. For green extraction approaches, supercritical CO₂ extraction with ethanol as cosolvent has shown efficacy for carotenoid recovery from microbial sources [6].
Partitioning: After thorough vortexing and centrifugation at 3,000 × g for 5 minutes, transfer the organic phase to a new vial. Repeat extraction until the residue becomes colorless. For cleanup, wash the combined organic phases with saturated NaCl solution to remove residual water and polar contaminants.
Concentration: Carefully evaporate extracts under a stream of nitrogen gas or using a centrifugal concentrator. Avoid complete dryness for this compound due to its susceptibility to oxidation. Reconstitute in 200 µL of appropriate HPLC mobile phase and filter through 0.45 µm PTFE membrane prior to analysis.
High-performance liquid chromatography (HPLC) remains the gold standard for carotenoid separation, with ultra-high-performance liquid chromatography (UHPLC) providing enhanced resolution and reduced analysis time [7]. The following methods have been specifically optimized for separation of carotenoid intermediates including this compound:
Table 2: Chromatographic Conditions for Carotenoid Profiling
| Parameter | Method A (C18) | Method B (C30) | Method C (UHPLC) |
|---|---|---|---|
| Column | YMC C18, 250 × 4.6 mm, 5 µm | YMC C30, 250 × 4.6 mm, 5 µm | ACQUITY BEH C18, 100 × 2.1 mm, 1.7 µm |
| Mobile Phase A | Methanol:water (95:5, v/v) with 0.1% ammonium acetate | Methanol:water (92:8, v/v) with 0.1% ammonium acetate | Acetonitrile:water (9:1, v/v) with 0.1% formic acid |
| Mobile Phase B | Methyl tert-butyl ether | Methyl tert-butyl ether | Ethyl acetate |
| Gradient Program | 0-20 min: 0-60% B 20-25 min: 60-100% B 25-30 min: 100% B | 0-25 min: 0-70% B 25-30 min: 70-100% B 30-35 min: 100% B | 0-5 min: 0-40% B 5-10 min: 40-80% B 10-12 min: 80% B | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.25 mL/min | | Column Temperature | 25°C | 25°C | 30°C | | Detection | DAD 280, 350, 450 nm | DAD 280, 350, 450 nm | DAD 280, 350, 450 nm |
For mass spectrometric detection, which provides superior identification capability, the following parameters are recommended:
The workflow for comprehensive carotenoid analysis is summarized below:
Gene expression analysis provides critical insights into the regulation of carotenoid biosynthesis, complementing metabolite profiling data. The following protocol details RNA extraction and quantitative RT-PCR analysis for carotenoid pathway genes:
RNA Extraction: Grind 100 mg of frozen tissue in liquid nitrogen using a pre-chilled mortar and pestle. Extract total RNA using Trizol reagent according to manufacturer's instructions. Include an additional DNase I treatment step to remove genomic DNA contamination. Assess RNA quality using agarose gel electrophoresis (clear 28S/18S ribosomal RNA bands) and quantify using a NanoDrop spectrophotometer, accepting samples with A260/280 ratios between 1.9-2.1 and A260/230 above 2.0 [1].
cDNA Synthesis: Use 1 µg of total RNA for reverse transcription with a cDNA synthesis kit incorporating gDNA removal technology. Employ a mixture of random hexamers and oligo(dT) primers for comprehensive coverage. Perform reactions in a 20 µL volume according to manufacturer's specifications. Dilute synthesized cDNA 1:5 with nuclease-free water for qPCR analysis.
Primer Design: Design primers targeting key carotenoid biosynthesis genes (PSY, PDS, Z-ISO, ZDS, CRTISO, LCYE, LCYB, etc.) with the following parameters: length of 19-28 bp, melting temperature of 60-62°C, GC content of 50-60%, and amplification product size of 185-315 bp [1]. Validate primer specificity using BLAST analysis against the relevant genome and confirm with melt curve analysis. Include at least one reference gene (e.g., PP2A for pepper, ACTIN for tomato) validated for the specific tissue and experimental conditions [1].
Quantitative PCR: Perform reactions in triplicate using a SYBR Green-based master mix on a real-time PCR system. Use the following cycling parameters: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds. Include no-template controls for each primer pair. Calculate relative expression using the 2^(-ΔΔCt) method with reference gene normalization.
Recent studies have revealed dynamic expression patterns of carotenoid biosynthesis genes under various conditions. In sweet pepper seedlings subjected to abiotic stress, researchers observed extreme upregulation of specific genes: violaxanthin deepoxidase (VDE) was significantly up-regulated by more than 481-fold and 36-fold under salt and drought stress, respectively, while lycopene epsilon cyclase (LCYE) was up-regulated by more than 840-fold and 23-fold under the same conditions [1]. These dramatic changes highlight the responsive nature of the carotenoid pathway to environmental challenges.
In tea plants, comprehensive transcriptome analysis has identified differential expression patterns across cultivars and developmental stages. Key genes including CsPSY, CsPDS, CsZDS, CsLCYE, CsLCYB, CsBCH, CsCYP97A3, CsZEP, CsOR, CsCCD1.2, and CsCCD4 demonstrated variable expression that correlated with carotenoid accumulation patterns [3]. Similarly, in tomato species, Z-ISO transcription levels showed a positive correlation with carotenoid content in ripe fruit, with promoter analysis revealing over 130 cis-regulatory elements involved in light, stress, and hormone responses [2].
Table 3: Expression Patterns of Carotenoid Biosynthesis Genes Under Various Conditions
| Gene | Function | Expression in Pepper Under Salt Stress | Expression in Pepper Under Drought Stress | Tissue-Specific Expression Patterns |
|---|---|---|---|---|
| PSY | Phytoene synthase | Extremely significant up-regulation | Extremely significant up-regulation | Higher in mature vs. young tea leaves [3] |
| PDS | Phytoene desaturase | Extremely significant up-regulation | Extremely significant up-regulation | Consistent across tomato cultivars [2] |
| Z-ISO | ζ-carotene isomerase | Data not specified | Data not specified | Correlates with fruit color in tomatoes [2] |
| ZDS | ζ-carotene desaturase | Extremely significant up-regulation | Extremely significant up-regulation | Varies among tea cultivars [3] |
| LCYE | Lycopene ε-cyclase | >840-fold up-regulation | >23-fold up-regulation | Higher in yellow vs. red carrots [8] |
| LCYB | Lycopene β-cyclase | Extremely significant up-regulation | Extremely significant up-regulation | Higher in orange vs. white carrots [8] |
| VDE | Violaxanthin deepoxidase | >481-fold up-regulation | >36-fold up-regulation | Induced under high light conditions |
Carotenoid biosynthesis is regulated at multiple levels, with transcriptional control representing a primary mechanism. Research across species has identified numerous transcription factors that regulate carotenoid pathway genes, including MYB, NAC, and AP2/ERF families [3]. In tea plants, specific transcription factors such as CsMYB59-LOC114278066 and CsNAC56-LOC114260089 have been identified as potential regulators of carotenoid accumulation through comparative transcriptome analysis [3]. Similarly, in tomato, SlMYB72 has been shown to directly regulate carotenoid accumulation in fruits [3].
Beyond transcriptional control, post-translational mechanisms play crucial roles in regulating carotenoid biosynthesis. The Z-ISO enzyme exhibits redox-dependent activity mediated by its heme b cofactor, with the reduced form (maximum absorbance at 414-415 nm) representing the active state and the oxidized form (maximum absorbance at 426 nm) being inactive [4]. This redox sensitivity allows Z-ISO to function as a metabolic sensor that adjusts carotenoid flux according to the plastid's redox status, creating a direct link between environmental conditions and pigment production.
Researchers can employ several strategies to manipulate carotenoid biosynthesis for mechanistic studies or metabolic engineering:
Genetic Transformation: For functional characterization of carotenoid genes, a rice embryo-derived callus assay provides a rapid screening system [9]. This nongreen tissue lacks significant carotenoid accumulation, creating a "blank canvas" for testing genes encoding carotenoid biosynthetic enzymes. Multigene combinations can be introduced and visually assessed based on callus color, with detailed carotenoid profiles subsequently analyzed by HPLC.
Environmental Manipulations: Implement controlled stress conditions to induce carotenoid pathway genes. For salt stress treatment, submerge roots of test plants in 200 mM NaCl for 8-24 hours; for drought stress, use 20% PEG6000 solution for similar durations [1]. These treatments have been shown to dramatically induce carotenoid biosynthesis genes and increase carotenoid accumulation in pepper seedlings.
Chemical Inhibitors: Use specific inhibitors to block particular pathway steps. Norflurazon inhibits phytoene desaturase, leading to phytoene accumulation, while CPTA inhibits lycopene cyclization, resulting in lycopene buildup. These chemical interventions are particularly useful for elucidating pathway flux and regulatory mechanisms.
The analytical approaches described in these application notes support diverse research applications in both basic and applied sciences. In plant physiology research, carotenoid profiling enables investigation of photoprotective mechanisms, photooxidative stress responses, and chloroplast development. Mutations affecting Z-ISO and other carotenoid biosynthetic enzymes have demonstrated the essential role of carotenoids in etioplast formation and chloroplast development during seedling germination and photomorphogenesis [5].
In agricultural biotechnology, understanding this compound metabolism supports crop improvement strategies aimed at enhancing nutritional quality, stress tolerance, and visual appeal. The engineering of carotenoid biosynthesis in rice endosperm ("Golden Rice") represents a landmark application of carotenoid pathway manipulation, where introduction of phytoene synthase, bacterial phytoene desaturase (CRTI), and lycopene β-cyclase resulted in β-carotene accumulation [9]. Similar approaches could be applied to enhance carotenoid levels in diverse crops.
For pharmaceutical applications, carotenoid profiling facilitates drug discovery from natural sources and understanding of carotenoid-mediated health benefits. The antioxidant properties of carotenoids, their role as vitamin A precursors, and their emerging functions in vision, immune function, and cancer prevention make them attractive targets for nutraceutical development [7]. Analytical protocols for this compound and related carotenoids support quality control and standardization of carotenoid-containing formulations.
This compound Instability: If experiencing rapid degradation of this compound during analysis, ensure complete exclusion of oxygen by sparging solvents with nitrogen and adding antioxidants such as BHT (0.1%) to extraction solvents. Process samples under dim light to prevent photoisomerization.
Poor Chromatographic Resolution: If encountering inadequate separation of this compound isomers, consider switching from C18 to C30 stationary phase, which provides superior shape selectivity for geometric isomers. Alternatively, adjust mobile phase composition by increasing MTBE percentage or adding stronger modifiers like ethyl acetate.
Low Gene Expression Signals: If detecting weak expression of carotenoid biosynthesis genes, verify RNA integrity (RIN > 8.0) and ensure primers span exon-exon junctions to avoid genomic DNA amplification. For low-abundance transcripts, consider using probe-based qPCR chemistry rather than SYBR Green for improved specificity.
Inconsistent Extraction Efficiency: If obtaining variable carotenoid recovery, implement internal standardization with non-endogenous carotenoids (e.g., echinenone for plant tissues) added at the beginning of extraction. Ensure consistent sample-to-solvent ratios and strictly control extraction time and temperature.
Comprehensive carotenoid profiling including this compound analysis requires integrated approaches combining sophisticated analytical chemistry with molecular biology techniques. The methodologies detailed in these application notes provide researchers with robust tools for investigating carotenoid biosynthesis, regulation, and function across biological systems. As research continues to elucidate the complex relationships between carotenoid metabolism and human health, plant development, and stress responses, the accurate quantification of pathway intermediates like this compound becomes increasingly important for advancing both basic knowledge and applied biotechnologies.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the separation of natural products, particularly carotenoids [1]. This application note details the use of SFC for the analysis of zeta-carotene (ζ-carotene), a key intermediate in the carotenoid biosynthesis pathway.
SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase, which exhibits low viscosity, high diffusivity, and liquid-like density [2]. These properties enable high-efficiency separations with shorter analysis times and significantly reduced consumption of organic solvents compared to traditional HPLC [1] [2]. SFC is especially well-suited for non-polar to moderately polar compounds like carotenoids [1].
Protocol 1: SFC-DAD-MS/MS Analysis of Carotenoids in Egg Yolk This method, adapted from Miao et al. (2023), demonstrates simultaneous determination of carotenoids and vitamin A [2].
Protocol 2: Sample Preparation for Plant Tissues For plant matrices like tomato fruits or leaves, the extraction efficiency is critical [3].
While direct applications for this compound are limited in the searched literature, its properties allow for method extrapolation.
The following diagrams illustrate this compound's role in the carotenoid biosynthesis pathway and the overall SFC analysis workflow.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Solvent | Supercritical CO₂ (green, non-toxic) [2] | Organic solvents (e.g., methanol, acetonitrile, MTBE) [1] |
| Analysis Speed | Faster due to low viscosity and high diffusivity of scCO₂ [2] | Slower run times, especially with C30 columns [3] |
| Solvent Consumption | Lower consumption of organic solvents [2] | Higher consumption of organic solvents [1] |
| Environmental Impact | Greener technology, reduced toxic waste [2] | Higher environmental burden due to solvent use and disposal [1] |
| Detection Compatibility | Excellent with DAD, MS (APCI), and ELSD [2] | Excellent with DAD and MS (APCI, ESI) [1] |
| Isomer Separation | Effective for hydrophobic carotenoids and isomers [2] | Excellent with C30 columns, but can be time-consuming [3] |
SFC provides a robust, green alternative to HPLC for carotenoid analysis, offering faster run times and lower organic solvent consumption [1] [2]. Its application to this compound is highly feasible, filling a gap for efficient analysis of this biosynthetic intermediate.
Future work should focus on validating specific SFC methods for this compound in complex matrices, exploring the use of alternative stationary phases, and further exploiting the coupling of SFC with advanced detection techniques like high-resolution mass spectrometry.
This protocol provides a framework for the extraction, separation, and identification of ζ-carotene and related carotenoids from biological samples.
The choice of extraction method depends on the sample matrix (plant, bacterial, or food). The core principle is to use organic solvents to penetrate cells and solubilize carotenoids, while adding antioxidants to prevent degradation [1].
High-performance liquid chromatography is the standard for carotenoid separation. The goal is to resolve ζ-carotene from other carotenes and xanthophylls [2].
Mass spectrometry provides molecular weight and structural information for definitive identification [3] [1].
The following tables consolidate the critical data for the analysis.
Table 1: Chromatographic and Spectral Properties of Selected Carotenoids This table includes ζ-carotene and common carotenoids for comparison during analysis.
| Carotenoid | Molecular Formula | Expected [M+H]⁺ (m/z) | Characteristic UV-Vis Maxima (nm) | Common Fragments (MS/MS) |
|---|---|---|---|---|
| ζ-Carotene | C₄₀H₆₀ | 541.5 | ~400, 425, 450 [4] | To be determined experimentally |
| β-Carotene | C₄₀H₅₆ | 537.4 | 450, 478 | 444, 430 [3] |
| Lycopene | C₄₀H₅₆ | 537.4 | 444, 470, 502 | 467, 444 [3] |
| Lutein | C₄₀H₅₆O₂ | 569.4 | 420, 445, 474 | 552, 509 [3] |
| Astaxanthin | C₄₀H₅₂O₄ | 597.4 | ~470 | 579, 561 [3] |
Table 2: Typical LC-MS Operating Conditions
| Parameter | Recommended Setting | Alternative / Note |
|---|---|---|
| Column | C18 or C30 (250 x 4.6 mm, 5 µm) | C30 superior for isomers [2] |
| Mobile Phase | A: MeOH/ACN; B: MTBE | Ethyl acetate is a greener alternative to MTBE [2] |
| Gradient | 5% B to 60% B over 30 min | Optimize for your specific column and sample |
| Flow Rate | 1.0 mL/min | |
| Detection (DAD) | 400 - 500 nm | Monitor individual spectra for peaks |
| Ionization | APCI, positive mode | ESI also possible [1] [2] |
| Probe Temp. | 350 - 450 °C (APCI) | Varies by instrument |
| Corona Current | 4 - 6 µA (APCI) | Varies by instrument |
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the place of ζ-carotene in biosynthesis.
Diagram 1: Analytical Workflow for ζ-Carotene. This flowchart outlines the key steps from sample preparation to final identification.
Diagram 2: Simplified Carotenoid Biosynthesis Pathway. This diagram shows the central role of ζ-carotene as an intermediate in the biosynthesis of major carotenoids [3] [4].
This compound (ζ-carotene) is a key intermediate in the carotenoid biosynthesis pathway in plants, serving as a precursor for more complex carotenoids like lycopene, β-carotene, and xanthophylls. As a polyene hydrocarbon, this compound possesses a conjugated double-bond system that makes it particularly susceptible to degradation when exposed to environmental stressors including light, heat, oxygen, and acidic conditions [1] [2]. This chemical instability presents significant challenges for its application in food, pharmaceutical, and cosmetic products where consistent color, stability, and bioactivity are required. The low water solubility and poor oral bioavailability further limit its effective utilization in functional products, necessitating the development of advanced encapsulation strategies to protect this valuable compound throughout processing, storage, and digestion [1] [3].
Encapsulation technologies have emerged as effective approaches to address these stability challenges by creating physical barriers that shield this compound from degradation factors while potentially enhancing its bioavailability. Various encapsulation methods have been explored, ranging from conventional techniques like spray drying and freeze drying to advanced nanotechnologies including liposomes, nanoemulsions, and biopolymer complexes [1] [4]. These systems function through multiple protective mechanisms: they create diffusion barriers against oxygen, physically isolate the compound from light, provide protection against acidic environments, and control release kinetics. For researchers and product developers, selecting the appropriate encapsulation strategy requires careful consideration of multiple factors including the intended application, processing conditions, scalability requirements, and desired release characteristics [3] [5].
The selection of an appropriate encapsulation technique for this compound depends on multiple factors including the final application, required particle size, stability requirements, and production scalability. Conventional methods like spray drying and freeze drying offer industrial scalability, while emerging technologies such as electrospinning and supercritical fluid processes provide innovative alternatives with distinct advantages for specific applications [1]. Lipid-based delivery systems, particularly liposomes and nanoemulsions, have demonstrated exceptional performance for protecting this compound due to their ability to accommodate hydrophobic compounds within their lipid phases, thereby enhancing both stability and bioavailability [1] [4].
Table 1: Comparison of Encapsulation Techniques for this compound
| Technique | Mechanism | Particle Size | Encapsulation Efficiency | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Spray Drying | Rapid dehydration using hot gas | 10-100 μm | Moderate to high (varies with wall material) | Continuous operation, industrial scalability, good stability | Heat exposure may degrade thermolabile compounds |
| Freeze Drying | Sublimation under vacuum | 1-100 μm | High (95% for carotenoids reported) | Minimal thermal degradation, porous structure | High energy consumption, batch process, longer processing time |
| Liposomal Encapsulation | Phospholipid bilayer formation | 50-500 nm | 63-99% (depending on purification) | Biocompatibility, enhanced bioavailability, amphiphilic character | Stability challenges without coating, requires purification steps |
| Chitosan-Coated Liposomes | Ionic gelation with tripolyphosphate | 100-800 nm | 95-99% (for carotenoids) | Improved stability, controlled release, mucoadhesive properties | More complex preparation, additional ingredients required |
| Supercritical Fluid Technology | Use of supercritical CO₂ as solvent | 100-1000 nm | Varies with matrix | Green technology, minimal solvent residue, low oxidative damage | High capital cost, specialized equipment needed |
| Electrospinning | Jet formation under high voltage | Nanofibers (50-500 nm diameter) | Limited data for this compound | High surface area, controlled release morphology | Scaling challenges, limited loading capacity |
Biopolymer-based encapsulation systems represent another promising approach, where protein-polysaccharide complexes create stable matrices that protect this compound from environmental stressors. These systems leverage the emulsifying properties of proteins (e.g., sodium caseinate, collagen peptides) combined with the stabilizing effects of polysaccharides (e.g., carrageenan, chitosan) to form effective delivery vehicles [6] [7]. The selection of appropriate wall materials is critical to achieving high encapsulation efficiency and stability, with materials requiring both hydrophobic domains for solubilizing this compound and hydrophilic regions for dispersion in aqueous systems [3] [7].
The following protocol, adapted from research on carrot pomace carotenoids, details the preparation of chitosan-coated liposomes with high encapsulation efficiency for carotenoids including this compound [8]:
Step 1: Liposome Preparation
Step 2: Nanoemulsion Formation
Step 3: Chitosan Coating
Step 4: Purification and Storage
This method has demonstrated 95-99% encapsulation efficiency for carotenoids and significantly improved stability under storage conditions compared to unencapsulated compounds [8].
This protocol utilizes protein-polysaccharide complexes for encapsulating this compound prior to spray drying, adapted from methods developed for β-carotene [7]:
Step 1: Wall Material Preparation
Step 2: Emulsion Preparation
Step 3: Spray Drying
This method yields powdered oils with surface oil content as low as 8.34% and excellent reconstitution properties [7].
The following workflow diagram illustrates the key decision points in selecting and implementing encapsulation strategies for this compound:
Diagram 1: Decision workflow for this compound encapsulation strategy development
Systematic evaluation of encapsulation systems for this compound requires comprehensive characterization of multiple parameters including encapsulation efficiency, particle properties, and stability under various storage conditions. The following table summarizes key performance metrics for different encapsulation systems based on published research on carotenoid encapsulation:
Table 2: Performance Metrics of Various Encapsulation Systems for Carotenoids
| Encapsulation System | Wall Materials | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Stability Improvement vs. Free Compound |
|---|---|---|---|---|---|
| TPP-Chitosomes | Phospholipid + Chitosan + TPP | 95-99% (phenolics and carotenoids) | 100-800 | +17 to +37 | Significant improvement in thermal and oxidative stability |
| NaCas-CA Spray Dried | Sodium Caseinate + ι-Carrageenan | Not specified (BC analogs) | Reconstituted: 200-500 | Not specified | Surface oil content: 8.34% (min); Good reconstitution properties |
| Liposomal (D. salina) | Phosphatidylcholine | 63% (total terpenes) | Microliposomes: <1000 | Not specified | 20% bioactivity loss after 3 months at 45°C |
| Collagen Peptide Microcapsules | TGase-Crosslinked Collagen Peptides | Not specified (BC analogs) | Emulsion: ~500 | -46.7 ± 0.55 | Enhanced bioaccessibility (62.3% vs. 41.7% control) |
| Freeze-Dried Liposomes | Phosphatidylcholine | 63% after purification | 50-500 | Not specified | Stable during freeze-drying and reconstitution |
Encapsulation efficiency represents a critical parameter determining the economic viability and performance of encapsulation systems. High encapsulation efficiency (95-99%) has been demonstrated for carotenoids in optimized TPP-chitosome systems, significantly reducing compound loss during processing [8]. The particle size and zeta potential directly influence the physical stability, redispersibility, and biological fate of encapsulated systems, with nano-sized particles (50-500 nm) generally showing improved stability and bioavailability compared to larger microparticles [4] [7]. The surface charge of particles, indicated by zeta potential values, affects their colloidal stability, with values exceeding ±30 mV generally indicating stable systems due to electrostatic repulsion preventing aggregation [8] [6].
Standardized protocols for assessing the stability of encapsulated this compound are essential for comparing different encapsulation systems and predicting shelf-life. The following methods provide comprehensive stability evaluation:
Accelerated Storage Stability Testing
Photostability Assessment
In Vitro Bioaccessibility Evaluation
These standardized protocols enable direct comparison between different encapsulation systems and provide valuable data for optimizing formulation parameters [6] [7].
Encapsulated this compound finds valuable applications in functional food fortification, where it serves both as a natural colorant and bioactive compound. Successful incorporation has been demonstrated in various food matrices including biscuits, beverages, dairy products, and edible films [6] [5]. When developing functional foods with encapsulated this compound, several factors require careful consideration: the compatibility with food matrix, potential interactions with other ingredients, impact on sensory properties, and stability during processing such as thermal treatment, pasteurization, or extrusion. Studies have shown that encapsulated carotenoids can be successfully incorporated into baked goods like biscuits with minimal impact on texture and flavor while significantly enhancing antioxidant properties [6].
For nutraceutical applications, encapsulation significantly improves the bioavailability and efficacy of this compound supplements. The controlled release properties of advanced delivery systems allow for optimized absorption in the gastrointestinal tract, maximizing the health benefits derived from this compound supplementation [1] [3]. Nutraceutical formulations can leverage various delivery formats including powders for reconstitution, softgel capsules, chewable tablets, and oral sprays, with the encapsulation system tailored to the specific format requirements. Clinical applications may focus on this compound's potential antioxidant properties and its role as a metabolic precursor to other important carotenoids, though specific health claims should be supported by appropriate clinical evidence [2].
In pharmaceutical formulations, encapsulated this compound offers advantages for topical and oral dosage forms where enhanced stability and controlled release are desired. The anti-inflammatory and antioxidant properties associated with carotenoids make them valuable ingredients in dermatological preparations and protective formulations [1] [4]. For topical applications, the small particle size of nanoencapsulated systems (typically 50-300 nm) enables better skin penetration and distribution, potentially enhancing efficacy for dermatological indications. Cosmetic applications leverage the natural coloring properties of this compound in addition to its antioxidant benefits, incorporating encapsulated forms into products like creams, lotions, and color cosmetics where stability against oxidation and photo-degradation is crucial for product shelf-life [5].
The selection of encapsulation materials for pharmaceutical and cosmetic applications must consider regulatory approval status and safety profiles. Pharmaceutical applications typically require materials with established safety data and compliance with relevant pharmacopeia standards, while cosmetic applications may allow for broader material selection depending on the market and application type [5]. For both application areas, comprehensive stability testing under recommended storage conditions is essential, along with appropriate compatibility studies with other formulation components to ensure consistent performance throughout the product shelf-life.
Encapsulation technologies offer effective strategies for addressing the inherent instability of this compound while potentially enhancing its bioavailability and application versatility. Among the various approaches, liposomal systems, particularly chitosan-coated formulations, demonstrate exceptional encapsulation efficiency (95-99%) and stability for carotenoids [8]. Similarly, protein-polysaccharide complexes provide robust protection during processing and storage, with the advantage of utilizing food-grade, generally recognized as safe (GRAS) materials [7]. The selection of an appropriate encapsulation system must consider the specific application requirements, processing constraints, and desired release characteristics, with no single technology offering ideal properties for all scenarios.
Future research directions should focus on developing standardized evaluation protocols for encapsulated this compound systems to enable direct comparison between different technologies. There is also a need for comprehensive toxicological profiling of emerging encapsulation materials, particularly for nanotechnology-based approaches intended for food and pharmaceutical applications. From a technical perspective, opportunities exist for developing stimuli-responsive systems that release this compound under specific physiological conditions, thereby enhancing its targeted efficacy. Additionally, green encapsulation technologies utilizing supercritical fluids and other environmentally friendly approaches represent promising avenues for sustainable production of encapsulated this compound products [1] [4].
As encapsulation technologies continue to evolve, their implementation in commercial products requires careful attention to regulatory compliance, manufacturing scalability, and economic feasibility. Interdisciplinary collaboration between food scientists, material researchers, process engineers, and toxicologists will be essential for advancing the field and translating laboratory innovations into commercially viable encapsulated this compound products with enhanced stability and functionality.
The core challenge is that zeta-carotene is a carotene (hydrocarbon), while lutein is a xanthophyll (oxygen-containing). Their differing polarities require a chromatographic method that can separate both non-polar and polar compounds, as well as resolve their various geometrical isomers [1] [2].
For a high-throughput laboratory setting, a C30 column is highly recommended. The following table compares the two main column options:
| Feature | C18 Column | C30 Column |
|---|---|---|
| Best For | Routine, faster analysis of major carotenoids [1]. | High-resolution separation, especially of geometrical and positional isomers [1] [3]. |
| Separation of Lutein & Zeaxanthin | Poor resolution of these positional isomers [1]. | Excellent resolution [1]. |
| Separation of Geometrical Isomers | Limited ability [1]. | Excellent ability to resolve cis/trans isomers [1] [3]. |
| Typical Analysis Time | Shorter (e.g., 13.5-35 min) [4]. | Can be longer, but can be optimized to ~20 min [1]. |
This method is adapted from a published protocol for resolving 15 carotenoids, including geometrical isomers, in a 20-minute runtime [1].
1. Equipment and Reagents
2. Chromatographic Conditions
3. Sample Preparation
The workflow for this analytical method is summarized below.
Q1: My carotenoid peaks are broad or have a double-hump shape. What could be wrong?
Q2: I cannot resolve lutein from zeaxanthin or violaxanthin from neoxanthin. How can I improve separation?
Q3: My carotenoid peaks are tailing. What should I check?
Q4: I suspect I have cis-isomers in my sample. How can I confirm this?
| Question | Evidence-Based Answer & Key Citations |
|---|---|
| What is the most critical step for stabilizing ζ-carotene during analysis? | Protect from light, oxygen, and excessive heat. Use antioxidants (e.g., BHT), work under dim light/gold light, and use inert gas (N₂) blanket during sample prep [1]. |
| Which HPLC column is best for separating ζ-carotene isomers? | Polymeric C30 columns are superior. The thicker C30 bonded phase better resolves geometrical isomers than C18 columns [2] [3]. |
| My ζ-carotene peaks are broad or doubled. What is wrong? | Likely incompatibility between injection solvent and mobile phase. Ensure injection solvent is as polar or more polar than initial mobile phase; recommended solvent is MTBE:MeOH (2:3) for green tissues [2]. |
| How can I prevent artificial isomerization during extraction? | Control temperature and avoid harsh conditions. Keep samples cool, use mild extraction solvents (e.g., MTBE, MeOH), and minimize exposure to heat/acid [2] [1]. |
| What are the major degradation products I should look for? | Oxidation leads to apo-carotenoids and epoxy-carotenoids [4]. Isomerization converts natural cis isomers to more stable trans forms, changing chromatographic profile [5]. |
Here is a robust workflow for extracting and analyzing ζ-carotene from plant tissues, incorporating key stabilization measures.
Principle: This protocol is adapted from methods used for carotenoid analysis in complex plant matrices, focusing on rapid processing and the use of protective solvents to minimize ζ-carotene degradation [2] [4].
Materials:
Step-by-Step Procedure:
While specific half-life data for isolated ζ-carotene is limited in the provided research, the table below summarizes general carotenoid stability knowledge to guide your experiments [6] [7].
| Storage Condition | Expected Stability | Recommendations |
|---|---|---|
| +4 °C (in dark, under N₂) | Months | For standard short-term storage of dried extracts or stock solutions. |
| -80 °C (in dark, under N₂) | >1 Year | For long-term storage of valuable samples and standards. |
| Room Temperature (with light/oxygen) | Hours to Days | Significant degradation expected. Avoid. |
| In Solution (during analysis) | <1 Day | Analyze immediately after preparation. Do not store analytical solutions. |
Q1: My carotenoid extraction yield is lower than expected. What are the main factors I should investigate? Low yield is often due to inefficient cell disruption, suboptimal solvent selection, or degradation during extraction.
Q2: How can I improve the stability of my carotenoid extract for storage? Carotenoid degradation is a common issue driven by environmental factors.
Q3: What are the most effective green solvents for carotenoid extraction? The field has moved beyond traditional organic solvents. The table below compares some of the most promising green solvents.
| Solvent Type | Example Composition | Key Advantages | Reported Efficacy |
|---|---|---|---|
| Hydrophobic Eutectic Solvents (HES) | Thymol:Menthol (1:1) [2] | Good for hydrophobic carotenoids; can stabilize extracts [2] | Effective for β-carotene and lutein from mango peel [2] |
| Natural Deep Eutectic Solvents (NADES) | Choline Chloride:1,3-Butanediol (1:5) [5] | High biodegradability, low toxicity; tunable properties [5] | Recovered 206.95 ± 3.27 μg/g DW β-carotene from tomato waste [5] |
| Cloud Point Extraction (CPE) | Tween 80 in water [4] | Uses surfactants and water; high sustainability (EcoScale: 92/100) [4] | Superior efficiency for total carotenoids from citrus peel vs. other methods [4] |
| Supramolecular Solvents (SUPRAS) | Water, Ethanol, Octanoic Acid [4] | Nanostructured liquids; good for lipophilic compounds [4] | Satisfactory extraction from citrus peel (EcoScale: 70/100) [4] |
Possible Causes and Solutions:
Inefficient Cell Disruption
Suboptimal Solvent System
Compound Degradation
Possible Causes and Solutions:
Exposure to Light and Oxygen
High Processing Temperature
Lack of Stabilization Post-Extraction
For reliable and quantitative results, follow these core methodologies adapted from recent studies.
Core Workflow for Carotenoid Extraction Optimization The following diagram outlines a systematic approach to optimizing your extraction process.
Quantitative Comparison of Green Extraction Techniques The table below presents performance data from various studies to help you set realistic benchmarks.
| Source Material | Extraction Method | Target Compound | Reported Yield | Key Conditions |
|---|---|---|---|---|
| Carrot Peels [1] | PEF/US + Stirring | Total Carotenoids | 137.44 μg β-carotene eq./g DW | Optimized with RSM; green solvents |
| Tomato Waste [5] | UAE with NADES | Lycopene | 215.13 ± 4.31 μg/g DW | ChCl:1,3-Butanediol (1:5), 65°C |
| Tomato Waste [5] | UAE with NADES | β-Carotene | 206.95 ± 3.27 μg/g DW | ChCl:1,3-Butanediol (1:5), 65°C |
| Mango Peel [2] | HES | β-Carotene & Lutein | High recovery & stability | Thymol:Menthol (1:1) |
| Citrus Peel [4] | Cloud Point Extraction (CPE) | Total Carotenoids | Highest yield among methods | Tween 80, 10% (w/v), 45°C |
Solvent Selection Logic Choosing the right solvent is critical. The following diagram illustrates the decision-making process for selecting a green solvent based on your specific requirements.
Leveraging Computational Chemistry For a deeper understanding of the extraction process, advanced techniques can be employed.
1. What is the best column choice for separating carotenoid isomers? A C30 column is highly recommended for separating geometrical isomers of carotenoids. While C18 columns are common and can be used for faster analysis, their stationary phase has insufficient thickness for optimal isomer separation. The C30 phase provides stronger solute-bonded phase interactions, leading to superior resolution of cis/trans carotenoids [1].
2. How can I reduce the long run times often associated with C30 columns? Long run times are a known drawback of C30 columns. You can address this by optimizing the gradient profile. One study achieved the separation of 15 carotenoids in just 20 minutes by using a multi-step gradient of methanol, MTBE (methyl-tert-butyl ether), and water, instead of longer isocratic or slow gradient elutions [1].
3. What mobile phase is effective for separating carotenoid isomers? The choice of mobile phase depends on your column and target analytes.
4. Why is column temperature important, and what should I set it to? Carotenoids are sensitive to temperature, which affects both their stability and separation efficiency.
Potential Causes and Solutions:
Cause 1: Suboptimal column selectivity.
Cause 2: Inefficient mobile phase gradient.
Cause 3: Inappropriate injection solvent.
Potential Causes and Solutions:
Cause 1: Carotenoid degradation during analysis.
Cause 2: Carotenoid precipitation in the column.
Here are two established methods for carotenoid separation, summarized for easy comparison.
Method 1: Rapid C30 Column Method for 15 Carotenoids [1]
| Parameter | Specification |
|---|---|
| Goal | Separate 15 carotenoids (14 all-trans, one cis) and their isomers |
| Column | C30 |
| Temperature | 20°C |
| Mobile Phase A | Methanol/Water (98:2, v/v) |
| Mobile Phase B | Methanol/Water (95:5, v/v) |
| Mobile Phase C | Methyl-tert-butyl ether (MTBE) |
| Gradient | - Initial: 85% A + 15% C
Method 2: Simple C18 UHPLC Method for 13 Carotenoids (including ζ-carotene) [5]
| Parameter | Specification |
|---|---|
| Goal | Rapidly profile 13 carotenoids, including two ζ-carotene isomers |
| Column | Two simple C18 columns |
| Mobile Phase | Methanol and Acetonitrile (separate runs) |
| Run Time | 9 min (with methanol) and 12 min (with acetonitrile) |
| Key Outcomes | Effectively separated two ζ-carotene isomers and three phytoene isomers in algal samples. |
The following chart outlines a systematic approach to optimizing your ζ-carotene isomer separation.
Zeta-carotene's stability is influenced by its molecular structure, particularly its conjugated double bond system. The data below summarizes its interaction with light and oxygen.
Table 1: Stability and Reactivity of this compound
| Factor | Key Finding | Quantitative Data / Mechanism | Experimental Context |
|---|---|---|---|
| Light (Photosensitivity) | Can generate singlet oxygen (1O2), potentially promoting photodynamic stress [1]. | Quantum yield of 1O2 generation: ~0.4 for phytofluene; 30x lower for ζ-carotene [1]. | Measured in aerated hexafluorobenzene solution using time-resolved 1O2 phosphorescence [1]. |
| Light (Quenching) | Can quench singlet oxygen, but is a weak protector [1]. | Quenching rate constant: 2.1 × 108 M-1s-1 [1]. This is 2-3 orders of magnitude slower than diffusion-limited reactions [1]. | Measured in aerated hexafluorobenzene solution using time-resolved 1O2 phosphorescence [1]. |
| Oxidation & Isomerization | The central 15-15' cis double bond is photolabile and can be isomerized by light, a reaction catalyzed by the enzyme Z-ISO [2] [3]. | The enzyme Z-ISO uses a heme B cofactor and a ligand-switching mechanism activated by redox state to catalyze the isomerization from 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [2]. | Elucidated through heterologous expression in E. coli, protein purification, and spectroscopic analysis [2] [3]. |
Here are methodologies for producing and analyzing this compound, which form the basis for assessing its stability.
Diagram: Biosynthetic Pathway to Lycopene in Plants & Cyanobacteria
Protocol 1: Heterologous Production in E. coli for Functional Analysis
This platform allows researchers to produce this compound and test the function of enzymes like Z-ISO [2] [3].
crtE (for Geranylgeranyl pyrophosphate synthase, GGPPS)crtB (for Phytoene synthase, PSY)slr1599 from Synechocystis) into the engineered strain [3].Protocol 2: In Vitro Assay Using Liposomes and Purified Enzyme
This method is used for a more controlled, mechanistic study of the Z-ISO enzyme itself [2].
Diagram: Core Workflow for In Vitro Z-ISO Analysis
Peak tailing occurs when the peak's trailing edge is broad, which can be caused by chemical and physical factors. The table below summarizes the most common causes specific to carotenoid analysis like zeta-carotene.
| Cause Category | Specific Issue | Impact on this compound Analysis |
|---|---|---|
| Chemical Interactions | Active silanol sites on silica-based stationary phases [1] [2] | Causes secondary retention mechanism, leading to severe tailing for planar molecules [2]. |
| Inappropriate Stationary Phase | Use of C18 instead of C30 columns [3] [1] | Poorer separation of carotenoid isomers; C30 provides superior shape selectivity for carotenoids and isomers [3] [1]. |
| Suboptimal Mobile Phase | Lack of modifying agents (e.g., triethylamine) [1] [2] | Fails to block active silanol sites, resulting in tailing. Incompatible with MS detection [2]. |
| Sample Solvent Issues | Sample solvent strength mismatched with mobile phase [3] [2] | Can cause peak distortion and tailing if solvent is too strong [3]. |
| Physical Hardware Issues | Extra-column volume (bad tubing connections) or column clogging [2] | Contributes to broadening and tailing of all peaks, not just specific compounds [2]. |
Follow this step-by-step guide to diagnose and resolve the issue efficiently.
Proper sample handling is critical. This compound is light- and heat-sensitive; perform all steps under gold or red light and use amber vials [4].
This protocol is adapted from a validated method for separating carotenoid isomers [3], which is ideal for resolving this compound from its co-eluters.
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
|---|---|---|---|
| 0 | 95 | 0 | 5 |
| 2 | 95 | 0 | 5 |
| 12 | 0 | 80 | 20 |
| 14 | 0 | 45 | 55 |
| 16 | 0 | 45 | 55 |
| 16.5 | 95 | 0 | 5 |
| 20 | 95 | 0 | 5 |
The table below summarizes a key method developed for a fast carotenoid HPLC analysis, which could be adapted for method development.
| Solvent Ratio (MTBE:MeOH) | Recommended Application | Rationale & Notes |
|---|---|---|
| 2:3 | Analysis of green tissues (e.g., leaves) | Higher methanol content improves resolution of early-eluting, polar xanthophylls like violaxanthin and neoxanthin [1]. |
| 3:1 | Analysis of red ripe tomato fruits | Higher MTBE content is required to adequately dissolve non-polar carotenoids like lycopene [1]. |
| Mixture of mobile phase solvents | Ideal for standards and samples | Using the mobile phase components (e.g., MTBE and MeOH) as the injection solvent prevents carotenoid precipitation and band broadening [1]. |
> Critical Note for Your Content: The above data is a general guideline. The optimal injection solvent for zeta-carotene, which is an intermediate hydrocarbon carotenoid, must be determined empirically, as its polarity lies between the xanthophylls and lycopene.
You can structure FAQs around these common laboratory challenges.
| Problem Phenomenon | Potential Root Cause | Recommended Solution |
|---|---|---|
| Peak tailing or doubled peaks | Carotenoid precipitation upon injection due to solvent incompatibility [1]. | Ensure the injection solvent is as polar or more polar than the mobile phase. Optimize the MTBE:MeOH ratio for your specific carotenoid [1]. |
| Low extraction efficiency or recovery | Use of conventional organic solvents with low solubility for crystalline (all-E)-carotenoids [2]. | Consider Z-isomerization pre-treatment, which dramatically increases solubility in sustainable solvents like ethanol and SC-CO₂ [2]. |
| Poor resolution of early-eluting peaks | Injection solvent is too strong (non-polar) for the carotenoid mixture [1]. | Increase the proportion of methanol in the injection solvent to better match the initial mobile phase conditions [1]. |
| Chemical degradation of carotenoids | Exposure to environmental stresses (heat, light, oxygen) during solvent preparation and storage [3]. | Use amber vials, work under dim light, add antioxidants (e.g., BHT) to solvents, and store at low temperatures [4] [3]. |
For your technical guides, you can outline a systematic protocol for users to develop their own optimized methods. The diagram below illustrates this workflow.
Methodology Details:
To enhance your FAQs, you can include these advanced points:
A primary challenge in zeta-carotene analysis is its separation from similar compounds, particularly 9-cis β-carotene, as they often co-elute in standard HPLC methods [1]. The table below summarizes the core analytical approaches:
| Method | Key Feature / Resolution Strategy | Application / Note |
|---|---|---|
| HPLC with C30 Column [2] | Uses methanol, MTBE, and water gradient; resolves 15 carotenoids and isomers in 20 min. | Ideal for high-throughput analysis of diverse matrices (tomato, Arabidopsis leaves). |
| HPLC with Absorbance Ratios [1] | Quantifies based on peak absorbance ratios at 400 nm, 450 nm, and 475 nm. | Specifically resolves co-elution of 9-cis β-carotene and this compound in biological samples. |
| UV-Vis Spectrophotometry [3] [4] | Measures absorbance at characteristic wavelengths; simpler and lower cost. | Suitable for less complex samples; may not resolve individual carotenoids in mixtures. |
This method is effective for resolving this compound within a complex mixture of carotenoids [2].
This method is specifically designed for quantifying this compound and 9-cis β-carotene when they elute as a single peak [1].
Figure 1. Troubleshooting guide for this compound HPLC analysis.
Q: Why is a C30 column preferred over a C18 column for carotenoid analysis? A: The longer carbon chain of the C30 stationary phase allows for better penetration and interaction with the rigid, long-chain carotenoid molecules. This provides superior resolution of structurally similar compounds and their geometrical isomers, which C18 columns often cannot achieve [2].
Q: My carotenoid samples are degrading during analysis. What precautions should I take? A: Carotenoids are light- and heat-sensitive. Always perform extractions and handling under dim or green light conditions, and keep samples on ice or in the dark when possible. Use amber vials for HPLC analysis and consider adding antioxidants like BHT to extraction solvents if degradation persists [2].
Q: Can I use UV-Vis spectrophotometry alone to quantify this compound in a mixture? A: While UV-Vis is rapid and cost-effective, it lacks the separation power of HPLC. It is reliable for quantifying a single, known carotenoid in a purified extract. However, in complex biological mixtures where carotenoid spectra overlap significantly, HPLC is necessary for accurate quantification of individual pigments like this compound [5].
Q: What is the biological significance of this compound? A: this compound is a key intermediate in the carotenoid biosynthesis pathway in plants and cyanobacteria. It is produced from phytoene by phytoene desaturase (PDS) and is converted to lycopene by the sequential action of this compound isomerase (Z-ISO) and this compound desaturase (ZDS) [6] [7].
Zeta-carotene (ζ-carotene) is a key, colorless intermediate in the carotenoid biosynthesis pathway in plants, algae, and cyanobacteria. [1] [2] Its detection is complicated by several inherent properties:
A robust method for this compound detection hinges on protecting the analyte and using high-resolution separation paired with sensitive detection. The following workflow integrates best practices from current literature.
1. Sample Preparation & Extraction: Preserving Analytic Integrity
2. HPLC/UHPLC Analysis: Achieving Peak Separation
3. Detection & Identification: Confirming the Target
This section directly addresses specific issues users might encounter.
| Question | Answer & Solution |
|---|---|
| My this compound peak is small or absent, but phytoene is high. | This suggests a blockage at the Z-ISO enzyme step. Confirm activity of Z-ISO and ZDS in your biological system. Genotype your sample for Z-ISO mutations. Perform experiments in light, which can partially compensate for Z-ISO deficiency via photo-isomerization. [2] |
| I get a split or tailing peak for this compound. | This indicates poor chromatographic conditions. Adjust the mobile phase by adding basic modifiers like trimethylamine. Ensure your column (especially C30) is properly conditioned and not degraded. Consider using a longer gradient for better resolution. [5] |
| The signal decreases between sample prep and injection. | This is classic degradation. Add BHT (0.1%) to your extraction solvent. Perform all steps on ice, under dim light, and use amber vials. Evaporate solvents only under a gentle stream of inert gas, not air. [4] |
| How can I confirm the identity of the peak? | Cross-reference retention time with an authentic standard if available. Use DAD to obtain the UV-Vis spectrum and match it to literature values (~285, ~380, 400 nm). The most definitive method is HPLC-MS/MS to confirm the mass and fragmentation pattern. [5] |
For researchers investigating the Z-ISO enzyme itself, a heterologous complementation assay in E. coli is a powerful tool. [1] [2]
For easy comparison, the most critical parameters for optimizing your analytical method are summarized in the table below.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Extraction Solvent | Acetone, Hexane, or Acetone:Hexane mixture [6] | Efficient extraction of non-polar carotenoids. |
| Critical Additive | 0.1% BHT (Antioxidant) [4] | Prevents oxidative degradation during processing. |
| Sample Handling | Dim light, low temperature (4°C), inert atmosphere [4] [2] | Minimizes photo-isomerization and oxidation. |
| HPLC Column | C30 reversed-phase [5] | Superior separation of geometric isomers. |
| Detection Wavelengths | 285 nm, 380 nm, 400 nm [1] | Characteristic maxima for this compound. |
| Confirmatory Technique | HPLC-APCI-MS [5] [4] | Provides definitive identification based on mass. |
The primary difficulty in analyzing this compound (ζ-carotene) is its co-elution with 9-cis beta-carotene during High-Performance Liquid Chromatography (HPLC) separation [1]. Both compounds have similar retention times and overlapping absorbance spectra, which can lead to inaccurate quantification if not properly resolved [1].
A specific analytical technique to overcome this uses the difference in their absorbance profiles [1]:
This property allows for their quantitation in a single run by monitoring the peak area at multiple wavelengths and using a mathematical correction based on their unique absorbance ratios [1].
High-Performance Liquid Chromatography (HPLC) is the cornerstone for accurate carotenoid separation. The choice of column is critical for resolving complex mixtures and isomers.
The table below compares the two main types of HPLC columns used, based on recent research:
| Column Type | Key Features | Reported Performance | Common Detection Methods |
|---|
| C30 Column [2] [3] | - Gold standard for carotenoid separation [2]
The following diagram illustrates a generalized protocol for extracting and analyzing this compound from plant tissues, based on methods described in the search results:
Key Technical Notes for the Protocol:
The following table summarizes the typical carotenoid profile found in common orange carrots, which are characterized by high levels of β-carotene and α-carotene rather than zeta-carotene [1]:
| Carotenoid | Typical Composition in Common Orange Carrots | Role in Biosynthetic Pathway |
|---|---|---|
| β-Carotene | ~75% of total carotenoids [1] | Final bicyclic product; primary provitamin A source. |
| α-Carotene | ~23% of total carotenoids [1] | Final bicyclic product; provitamin A. |
| Lutein | ~1.9% of total carotenoids [1] | Xanthophyll derived from α-carotene. |
| Lycopene | Found in red carrot varieties [2] | Acyclic precursor to β-carotene and α-carotene. |
| This compound (ζ-Carotene) | Typically an intermediate; trace levels in mature roots [3] | Acyclic intermediate converted to lycopene by ZDS [4]. |
A key insight for your comparison is that This compound is a biosynthetic intermediate and does not typically accumulate to high levels in mature carrot roots [3]. The color and nutritional value of different carrot varieties are largely determined by their final carotenoid products, such as β-carotene (orange), lycopene (red), or lutein (yellow) [2].
For your comparison guides, detailing the experimental protocols is essential. The following methodologies are relevant for quantifying carotenoids and understanding their genetic control in carrots.
Carotenoid Extraction and Quantification: A standard approach involves using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) [2]. The general workflow is:
Genomic and Breeding Analysis: To understand the genetic basis of carotenoid accumulation:
The diagram below illustrates the position of this compound in the carotenoid biosynthetic pathway in plants, which explains why it is typically a transient intermediate [4] [5].
For your target audience of researchers and drug development professionals, the following points are critical:
Understanding its biosynthetic position is crucial for contextualizing any future extraction research. The pathway from phytoene to lycopene involves several steps where this compound is a key intermediate.
This pathway shows that this compound (specifically the 9,9'-di-cis isomer) is a transient compound between phytoene and lycopene [1] [2]. Its accumulation in research settings often requires the use of genetically modified organisms (GMOs) where specific genes in the pathway are knocked out or enzymes are inhibited [1].
While not specific to this compound, established methods for extracting similar carotenoids can inform protocol development. The table below summarizes techniques from recent studies on beta-carotene and other carotenoids.
| Extraction Method | Key Principle | Reported Solvents/ Conditions | Example Application |
|---|---|---|---|
| Organic Solvent Extraction [3] [4] | Uses organic solvents to dissolve and recover carotenoids. | Tetrahydrofuran (THF), acetone, hexane, ethanol/water mixtures. | Extraction of β-carotene from Dunaliella salina microalgae [3]. |
| Enzymatic Extraction [3] | Uses enzymes (e.g., lipase) to break down cell walls/lipid droplets to release carotenoids. | Bacterial lipase enzyme, incubation over 24 hours. | Extraction of β-carotene from Dunaliella salina; noted as less efficient than THF [3]. |
| Pressurized Liquid Extraction (PLE) [5] | Uses liquid solvents at high temperature and pressure to enhance extraction efficiency. | Food-grade ethanol/water mixtures; optimized temperature (e.g., 60-100°C), pressure, and static time. | Sustainable recovery of carotenes from carrot pomace [5]. |
To build a comprehensive comparison, you may need to explore these avenues:
A specific high-performance liquid chromatography (HPLC) method was developed to separate and quantify this compound, which often co-elutes with other carotenoids like 9-cis beta-carotene [1].
While not specific to this compound, a recent interlaboratory exercise analyzed various carotenoids in freeze-dried mango pulp, offering insights into the real-world performance and comparability of different laboratories and methods [2] [3].
The table below summarizes the performance of participating laboratories in quantifying different carotenoids.
| Carotenoid Analyzed | Number of Participating Laboratories | Laboratories with Satisfactory Performance (Z-score ≤ 2) |
|---|---|---|
| β-Carotene | 14 | 9 (64%) |
| α-Carotene, (9Z)-β-carotene, β-cryptoxanthin, Zeaxanthin | 7 | 4 (57%) |
| Lutein | 7 | 2 (29%) |
Source: Adapted from Villacís-Chiriboga et al., 2022 [3].
The following diagram illustrates the general workflow for carotenoid analysis, which is common across most methods.
Based on the available literature, here are key points to consider for your comparison guide: